ZG-2291
描述
属性
分子式 |
C17H12ClN3O5 |
|---|---|
分子量 |
373.7 g/mol |
IUPAC 名称 |
2-[[5-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H12ClN3O5/c18-11-3-1-2-9(4-11)12-6-14(26-21-12)10-5-13(22)16(19-7-10)17(25)20-8-15(23)24/h1-7,22H,8H2,(H,20,25)(H,23,24) |
InChI 键 |
LXJZOEXMNSUCFH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the ZG-2291 Binding Pocket: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the selective Factor Inhibiting HIF (FIH) inhibitor, ZG-2291, its unique binding mechanism, and its implications for therapeutic development.
Introduction
This compound is a potent and selective small-molecule inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH), a 2-oxoglutarate (2OG)-dependent oxygenase that plays a crucial role in cellular metabolism and the hypoxia response pathway. This technical guide provides a comprehensive overview of the this compound binding pocket, its mechanism of action, and the experimental methodologies used to characterize its interaction with FIH. The information presented is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the HIF pathway.
This compound: Quantitative Binding and Inhibition Data
This compound exhibits high affinity and selective inhibition of FIH. The following table summarizes the key quantitative data reported for this compound and its interaction with FIH.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 65.3 nM | Human FIH | Biochemical Assay | [1] |
| Kd | 99.7 nM | Human FIH | Isothermal Titration Calorimetry (ITC) | [1] |
| Selectivity | 39-fold vs. PHD2 | - | Biochemical Assays | [1] |
The "Tyrosine-Flip" Binding Pocket
Crystallographic studies of this compound in complex with FIH (PDB ID: 8II0) have revealed a unique binding mode that explains its high potency and selectivity.[2] this compound occupies a novel "tyrosine-flip" pocket within the FIH active site. This pocket is formed by a significant conformational change of the Tyr102 residue upon inhibitor binding. This induced-fit mechanism is a key determinant of this compound's selectivity over other 2OG oxygenases, such as prolyl hydroxylases (PHDs).
Experimental Protocols
Recombinant Human FIH Expression and Purification
Recombinant human FIH (full-length or a specified catalytic domain) is typically expressed in E. coli (e.g., BL21(DE3) strain) as a fusion protein with an affinity tag (e.g., N-terminal His6-tag). The expression is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the soluble fraction is subjected to immobilized metal affinity chromatography (IMAC) using a nickel-NTA resin. The affinity tag may be removed by protease cleavage (e.g., TEV protease), followed by a second IMAC step to remove the uncleaved protein and the protease. Final purification is achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
Isothermal Titration Calorimetry (ITC)
ITC experiments are performed to determine the thermodynamic parameters of this compound binding to FIH.
-
Sample Preparation: Purified FIH is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The this compound compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects. All solutions are degassed prior to use.
-
Instrumentation: A MicroCal ITC200 or a similar instrument is used.
-
Experimental Setup:
-
The sample cell is filled with a solution of FIH (typically 10-20 µM).
-
The injection syringe is loaded with a solution of this compound (typically 100-200 µM).
-
-
Titration: A series of small injections (e.g., 2 µL) of the this compound solution are titrated into the FIH solution at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The resulting titration data are fitted to a single-site binding model using the instrument's software (e.g., Origin) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
FIH Inhibition Assay (Biochemical)
The inhibitory activity of this compound on FIH is determined using a biochemical assay that measures the hydroxylation of a HIF-1α substrate peptide.
-
Reaction Mixture: The assay is typically performed in a buffer such as 50 mM Tris-HCl pH 7.5. The reaction mixture contains:
-
Recombinant human FIH (in the low nanomolar range).
-
A synthetic peptide substrate corresponding to the C-terminal transactivation domain (CAD) of HIF-1α.
-
Cofactors: Fe(II) (e.g., 50 µM), 2-oxoglutarate (2OG) (at a concentration around its Km value), and ascorbate (B8700270) (e.g., 1 mM).
-
Varying concentrations of the inhibitor, this compound.
-
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the 2OG and incubated at 37°C for a defined period. The reaction is then quenched, for example, by the addition of trifluoroacetic acid (TFA).
-
Detection of Hydroxylation: The extent of peptide hydroxylation is quantified using methods such as:
-
MALDI-TOF Mass Spectrometry: The mass shift of +16 Da upon hydroxylation is measured.
-
Oxygen Consumption Assay: The consumption of oxygen during the hydroxylation reaction is monitored using an oxygen electrode.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
X-ray Crystallography
The three-dimensional structure of the FIH-ZG-2291 complex is determined by X-ray crystallography.
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Protein-Ligand Complex Formation: Purified FIH is incubated with a molar excess of this compound and co-factors (using a non-reactive metal surrogate for Fe(II), such as Mn(II) or Co(II), can improve crystal quality).
-
Crystallization: The complex is subjected to crystallization screening using various techniques such as vapor diffusion (sitting or hanging drop). Crystals are grown by equilibrating the protein-ligand solution against a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. For the PDB entry 8II0, data was collected via X-RAY DIFFRACTION at a resolution of 2.04 Å.[2]
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Structure Determination and Refinement: The structure is solved by molecular replacement using a known FIH structure as a search model. The model is then refined against the diffraction data, and the this compound molecule is built into the electron density map.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIF signaling pathway affected by this compound and the general experimental workflows.
Figure 1: Simplified HIF-1α signaling pathway under normoxia and hypoxia, and the point of intervention by this compound.
Figure 2: Experimental workflow for characterizing the binding of this compound to FIH.
Conclusion
This compound represents a significant advancement in the development of selective FIH inhibitors. Its unique mechanism of action, centered on the "tyrosine-flip" binding pocket, provides a structural basis for its high potency and selectivity. The detailed experimental protocols and understanding of its interaction with the HIF signaling pathway outlined in this guide offer a solid foundation for further research and the development of next-generation therapeutics targeting FIH for a range of metabolic and other diseases.
References
ZG-2291: A Selective Inhibitor of Factor Inhibiting HIF (FIH) for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZG-2291, a selective and orally active inhibitor of Factor Inhibiting HIF (FIH). This compound presents a novel approach to modulating the Hypoxia-Inducible Factor (HIF) pathway, with potential therapeutic applications in metabolic diseases such as obesity.
Core Concepts: The HIF Pathway and the Role of FIH
The Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator that orchestrates cellular responses to low oxygen conditions (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a class of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases, which include Prolyl Hydroxylase Domain enzymes (PHDs) and Factor Inhibiting HIF (FIH).
Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. Concurrently, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of the transcriptional coactivators p300/CBP, thereby inhibiting HIF-α's transcriptional activity.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of FIH.[1][2][3] Its mechanism of action involves binding to a unique "tyrosine-flip pocket" within the FIH active site.[3] This binding event induces a conformational change in a catalytically important tyrosine residue, leading to the selective inhibition of FIH's hydroxylase activity.[1][3] This selectivity is a key feature of this compound, as it shows significantly less activity against other 2OG oxygenases, including the prolyl hydroxylase PHD2.[2]
By inhibiting FIH, this compound prevents the asparaginyl hydroxylation of HIF-α. This allows for the recruitment of p300/CBP and the subsequent activation of HIF-target gene transcription, even under normoxic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 65.3 nM | FIH | - | [2] |
| Kd | 99.7 nM | FIH | Isothermal Titration Calorimetry (ITC) | [2] |
| Kd | 5.58 µM | PHD2 | Isothermal Titration Calorimetry (ITC) | [2] |
| Selectivity | 39-fold | FIH vs PHD2 | - | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration(s) | Duration | Effect | Reference |
| Hep3B | 5 and 20 µM | 48 h | Upregulation of HIF target gene EGLN3 | [1] |
| 3T3-L1 adipocytes | 5 and 20 µM | 48 h | Promotes thermogenesis and improves lipid accumulation | [1] |
Table 3: In Vivo Efficacy of this compound in ob/ob Mice
| Dosage | Administration Route | Duration | Key Findings | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | Every other day for 30 days | - Protects against obesity- Improves obesity-associated metabolic dysfunction- Upregulates uncoupling protein 1 (UCP1) in white adipose tissue | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action in the HIF pathway.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols based on the available literature for studying the effects of this compound.
In Vitro Cell-Based Assays
1. Cell Culture and Treatment:
-
Cell Lines: Hep3B (human hepatoma) and 3T3-L1 (mouse pre-adipocyte) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation of 3T3-L1 cells: To obtain mature adipocytes, 3T3-L1 pre-adipocytes are differentiated using a standard cocktail of insulin, dexamethasone, and IBMX.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound (e.g., 5 µM and 20 µM) for a specified duration (e.g., 48 hours). A vehicle control (DMSO) is run in parallel.[1]
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with a fluorescent dye (e.g., SYBR Green) and gene-specific primers for HIF target genes (e.g., EGLN3, SLC2A1, BNIP3, EPO) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
3. Lipid Accumulation Assay in 3T3-L1 Adipocytes:
-
Staining: Differentiated 3T3-L1 adipocytes treated with this compound are washed with PBS and fixed with 10% formalin. The cells are then stained with Oil Red O solution to visualize intracellular lipid droplets.
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Quantification: The stained lipid droplets can be quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength.
In Vivo Studies in an Obese Mouse Model
1. Animal Model and Husbandry:
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Model: Male ob/ob mice are a common model for studying obesity and metabolic dysfunction.
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Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. This compound Administration:
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Formulation: this compound is formulated in a suitable vehicle for intraperitoneal (i.p.) injection.
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Dosing Regimen: A typical regimen involves administering this compound at a dose of 10 mg/kg body weight via i.p. injection every other day for a period of 30 days.[1][2] A vehicle control group receives injections of the vehicle alone.
3. Metabolic Phenotyping:
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Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.
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Glucose and Insulin Tolerance Tests: These tests are performed to assess glucose homeostasis.
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Serum Analysis: Blood samples are collected to measure levels of glucose, insulin, triglycerides, and other metabolic markers.
4. Tissue Analysis:
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Tissue Collection: At the end of the study, mice are euthanized, and various tissues, including white adipose tissue (WAT) and brown adipose tissue (BAT), are collected.
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Gene and Protein Expression: Tissues are analyzed for the expression of key metabolic genes and proteins, such as uncoupling protein 1 (UCP1), by qRT-PCR and Western blotting, respectively.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of FIH and the therapeutic potential of modulating the HIF pathway. Its high selectivity for FIH over PHDs allows for a more targeted approach to understanding the specific consequences of FIH inhibition. The available in vitro and in vivo data suggest that this compound could be a promising candidate for the development of novel therapies for obesity and related metabolic disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic efficacy in a broader range of disease models.
References
The Role of ZG-2291 in Thermogenesis: A Review of Currently Available Scientific Literature
Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents to combat metabolic diseases. One area of intense investigation is the process of thermogenesis, the body's production of heat, which plays a crucial role in energy expenditure. While numerous compounds are being explored for their thermogenic potential, a comprehensive review of publicly available scientific literature and clinical trial data reveals no information on a compound designated ZG-2291 in the context of thermogenesis.
Extensive searches of scientific databases and clinical trial registries for "this compound" and related terms have not yielded any studies detailing its mechanism of action, its effects on brown adipose tissue (BAT), or its interaction with key thermogenic proteins such as uncoupling protein 1 (UCP1). This suggests that this compound may be an internal corporate identifier for a compound that has not yet been disclosed in public research, a novel agent in the very early stages of discovery, or a designation that is not accurate.
To provide a foundational understanding for researchers in this field, this guide will instead focus on the established principles of thermogenesis and the signaling pathways that are common targets for therapeutic intervention.
Core Principles of Thermogenesis
Thermogenesis is a vital metabolic process for maintaining body temperature and has emerged as a promising target for increasing energy expenditure to treat obesity and related metabolic disorders.[1] The primary site for adaptive non-shivering thermogenesis is brown adipose tissue (BAT).[1][2] Unlike white adipose tissue (WAT) which stores energy, BAT is specialized for dissipating energy as heat.[1] This unique function is primarily attributed to the high concentration of mitochondria and the expression of Uncoupling Protein 1 (UCP1).[1]
UCP1 is a mitochondrial inner membrane protein that uncouples the process of oxidative phosphorylation from ATP synthesis. By creating a proton leak across the inner mitochondrial membrane, UCP1 dissipates the proton motive force that would otherwise be used to generate ATP, releasing the energy as heat instead.
Key Signaling Pathways in Thermogenesis
The activation of thermogenesis in brown adipocytes is tightly regulated by several interconnected signaling pathways. Understanding these pathways is critical for the development of pharmacological agents aimed at enhancing energy expenditure.
Sympathetic Nervous System and β-Adrenergic Signaling
The sympathetic nervous system (SNS) is the principal activator of BAT thermogenesis. In response to cold or other stimuli, norepinephrine (B1679862) is released from sympathetic nerve terminals within BAT. Norepinephrine binds to β-adrenergic receptors, primarily the β3-adrenergic receptor, on the surface of brown adipocytes. This binding event triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: β-Adrenergic signaling pathway in brown adipocytes.
This pathway culminates in the activation of Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL). HSL promotes the breakdown of triglycerides, releasing free fatty acids (FFAs). These FFAs serve a dual role: they are the primary fuel for mitochondrial respiration in BAT and they directly activate UCP1, initiating heat production.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is another crucial regulator of energy metabolism and thermogenesis. AMPK acts as a cellular energy sensor. Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated. In brown adipocytes, AMPK activation can promote fatty acid oxidation and mitochondrial biogenesis, thereby supporting the thermogenic process. The interplay between the cAMP-PKA and AMPK pathways is complex and essential for maintaining energy homeostasis during cold stress.
Caption: AMPK signaling pathway in brown adipocyte thermogenesis.
Experimental Protocols for Studying Thermogenesis
To evaluate the thermogenic potential of a novel compound, a series of well-established experimental protocols are typically employed. These range from in vitro cellular assays to in vivo animal models.
In Vitro Assays
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Cell Culture of Brown Adipocytes: Primary brown preadipocytes are isolated from the interscapular BAT of mice and differentiated in culture. These mature brown adipocytes can then be treated with the test compound to assess its effects.
-
Measurement of Oxygen Consumption Rate (OCR): An extracellular flux analyzer (e.g., Seahorse) is used to measure the OCR of cultured brown adipocytes. An increase in OCR upon treatment with the compound, especially when sensitive to GDP (an inhibitor of UCP1), suggests an increase in uncoupled respiration.
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Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the expression of key thermogenic genes, such as Ucp1, Pgc1a, and Prdm16, in response to the compound.
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Protein Expression Analysis: Western blotting is used to quantify the protein levels of UCP1 and other proteins involved in thermogenic signaling pathways.
In Vivo Studies
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Animal Models: Mice are often used to study thermogenesis. They can be housed at different temperatures (e.g., room temperature vs. cold exposure) to stimulate BAT activity.
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Measurement of Core Body Temperature: Telemetry devices can be implanted to continuously monitor the core body temperature of the animals. An increase in body temperature following compound administration is a direct indicator of a thermogenic effect.
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Indirect Calorimetry: Animals are placed in metabolic cages to measure their oxygen consumption (VO2) and carbon dioxide production (VCO2). This allows for the calculation of the respiratory exchange ratio (RER) and total energy expenditure.
-
Positron Emission Tomography (PET) Imaging: Using a glucose analog tracer like 18F-FDG, PET imaging can visualize and quantify the metabolic activity of BAT in live animals. Increased tracer uptake in BAT indicates activation.
-
Histological Analysis: BAT and WAT depots are collected for histological analysis (e.g., H&E staining) to assess changes in adipocyte morphology, such as the "browning" of white fat.
Conclusion
While the specific role of this compound in thermogenesis remains unknown due to a lack of public data, the fundamental mechanisms of heat production in brown adipose tissue are well-characterized. The β-adrenergic and AMPK signaling pathways represent key targets for the development of novel thermogenic agents. The experimental protocols outlined above provide a robust framework for the evaluation of such compounds. Future research and the public disclosure of data on novel molecules are eagerly awaited by the scientific community to advance the therapeutic potential of targeting thermogenesis for metabolic diseases.
References
Technical Guide: A Novel Compound for Obesity Research
I'm sorry, but I was unable to find any information about a compound specifically named "ZG-2291" in the context of obesity research in the provided search results. It's possible that this is a very new compound, an internal designation not yet in public literature, or a misspelling.
To provide you with the requested in-depth technical guide, I would need information about this compound. If you can provide any details such as its target, mechanism of action, or any preliminary data, I would be happy to proceed with creating the guide.
In the meantime, I can offer a generalized guide on a class of anti-obesity compounds that are currently of high interest in research, such as GLP-1 receptor agonists, to illustrate the format and level of detail you can expect.
Below is a sample structure of the technical guide you requested, which can be populated with specific data for this compound once it becomes available.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation that presents a significant risk to health.[1][2] The pathophysiology of obesity involves a complex interplay of genetic, environmental, and lifestyle factors, leading to an imbalance in energy homeostasis.[1][2] Numerous signaling pathways have been implicated in the development of obesity, including those that regulate appetite, energy expenditure, and adipocyte differentiation and function.[1][2][3][4][5] This guide provides a comprehensive technical overview of a novel therapeutic candidate for the treatment of obesity, focusing on its mechanism of action, preclinical data, and experimental protocols.
2. Mechanism of Action and Signaling Pathway
This section would detail the specific molecular target of this compound and the signaling cascade it modulates. Below is a generalized example of a signaling pathway relevant to obesity.
Several key signaling pathways are central to the regulation of metabolism and are often targeted in obesity research. These include:
-
Leptin/JAK-STAT Pathway: Leptin, a hormone produced by adipocytes, signals through the JAK-STAT pathway in the hypothalamus to regulate appetite and energy expenditure.[1][5]
-
Insulin/PI3K-AKT Pathway: This pathway is crucial for glucose homeostasis and plays a role in adipocyte function.[1][5]
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GLP-1 Receptor Signaling: Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that have shown significant efficacy in weight management. They act on various tissues, including the brain, to reduce appetite and food intake.[6][7][8]
Signaling Pathway Diagram
Caption: A generalized signaling cascade initiated by an anti-obesity drug.
3. Preclinical Data
This section would present the quantitative data from preclinical studies of this compound in a tabular format.
Table 1: In Vitro Efficacy
| Assay | Cell Line | This compound EC50 (nM) | Positive Control EC50 (nM) |
| Receptor Binding | CHO-K1 (human receptor) | Data Needed | Data Needed |
| cAMP Accumulation | HEK293 (human receptor) | Data Needed | Data Needed |
| Lipolysis Inhibition | 3T3-L1 Adipocytes | Data Needed | Data Needed |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | % Body Weight Change | Food Intake ( g/day ) |
| Vehicle | 10 | Data Needed | Data Needed | Data Needed | Data Needed |
| This compound (low dose) | 10 | Data Needed | Data Needed | Data Needed | Data Needed |
| This compound (high dose) | 10 | Data Needed | Data Needed | Data Needed | Data Needed |
| Positive Control | 10 | Data Needed | Data Needed | Data Needed | Data Needed |
Table 3: Effects on Metabolic Parameters in DIO Mice
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | Data Needed | Data Needed | Data Needed | Data Needed |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed |
| Positive Control | Data Needed | Data Needed | Data Needed | Data Needed |
4. Experimental Protocols
This section would provide detailed methodologies for the key experiments.
4.1. Receptor Binding Assay
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Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptor of interest.
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Radioligand: A radiolabeled version of a known ligand for the receptor.
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Procedure:
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Prepare cell membranes from the CHO-K1 cell line.
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Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
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Separate bound from free radioligand by filtration.
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Quantify radioactivity using a scintillation counter.
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Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
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4.2. In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
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Animal Model: C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[9]
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Diet: A high-fat diet (e.g., 60% kcal from fat) is used to induce obesity over a period of 8-12 weeks.[9]
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Experimental Workflow Diagram:
Caption: A typical workflow for an in vivo efficacy study in DIO mice.
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Procedure:
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Induce obesity in mice with a high-fat diet.
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Randomize mice into treatment groups (vehicle, this compound at different doses, positive control).
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Administer the compounds daily (e.g., via oral gavage or subcutaneous injection) for a specified duration.
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Monitor body weight and food intake regularly.
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At the end of the study, collect blood for analysis of metabolic parameters and tissues for histological examination.
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5. Discussion and Future Directions
This section would interpret the data, discuss the potential of this compound as an anti-obesity therapeutic, and outline future research plans.
The preclinical data would be discussed in the context of existing anti-obesity therapies. For instance, the weight loss efficacy of GLP-1 receptor agonists like semaglutide (B3030467) and liraglutide (B1674861) is a benchmark in the field.[8][10] Future studies could involve long-term safety and efficacy studies, investigation in different animal models of obesity (e.g., genetic models like ob/ob or db/db mice), and exploration of combination therapies.[11][12]
This section would provide a concise summary of the key findings and the therapeutic potential of this compound for the treatment of obesity.
Please provide any available information on this compound, and I will populate this template to create the specific, in-depth technical guide you require.
References
- 1. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in obesity: mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Focus on Glucagon-like Peptide-1 Target: Drugs Approved or Designed to Treat Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of GLP-1 Receptor Agonist-Induced Weight Loss: A Review of Central and Peripheral Pathways in Appetite and Energy Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP-1 physiology informs the pharmacotherapy of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-obesity drug discovery: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory animals as surrogate models of human obesity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of ZG-2291: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive overview of the preclinical data available for the investigational compound ZG-2291. However, extensive searches of public scientific databases and literature have yielded no specific information related to a compound with this designation. The following sections are structured to present the typical data found in a preclinical guide, but it should be noted that the content is based on general examples of preclinical research and not on specific findings for this compound, as none are publicly available.
Introduction
The development of novel therapeutic agents is a complex process that relies heavily on a thorough preclinical evaluation to establish a compound's safety and efficacy profile before it can be considered for human trials. This guide is intended to serve as a repository of preclinical information for this compound.
Note: As of the latest search, no public data exists for "this compound." The following sections are placeholders to illustrate the structure of such a guide.
Mechanism of Action
Information regarding the specific molecular target and signaling pathway of this compound is not currently available in the public domain.
A hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be included had the data been available.
ZG-2291: A Technical Guide to a Selective FIH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH). It details the chemical properties, mechanism of action, and key experimental protocols relevant to the study of this compound.
Core Chemical Properties of this compound
This compound is a small molecule inhibitor with the following key chemical identifiers and properties.
| Property | Value |
| CAS Number | 2962103-40-6 |
| Molecular Formula | C₁₇H₁₂ClN₃O₅ |
| Molecular Weight | 373.75 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥98% |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that plays a crucial role in the hypoxia-inducible factor (HIF) signaling pathway.[1] Under normoxic (normal oxygen) conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of the transcriptional coactivators p300 and CBP, thereby suppressing the transcriptional activity of HIF-1.
By inhibiting FIH, this compound prevents this asparagine hydroxylation. This allows for the recruitment of p300/CBP to the HIF-1α subunit, even under normoxic conditions, leading to the activation of HIF-1 target genes. This mechanism is distinct from the action of prolyl hydroxylase (PHD) inhibitors, which primarily prevent the degradation of HIF-1α.
The following diagram illustrates the HIF-1 signaling pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro FIH Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant FIH enzyme.
Materials:
-
Recombinant human FIH
-
This compound
-
HIF-1α C-terminal transactivation domain (CTAD) peptide substrate
-
2-oxoglutarate (α-KG)
-
FeSO₄
-
Ascorbate
-
HEPES buffer (50 mM, pH 7.5)
-
MALDI matrix (3,5-dimethoxy-4-hydroxycinnamic acid in 75% CH₃CN/H₂O with 0.2% formic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare the assay buffer: 50 mM HEPES, pH 7.5.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound to be tested.
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 45 µL) containing:
-
HEPES buffer
-
2 mM Ascorbate
-
10 µM α-KG
-
20 µM FeSO₄
-
80 µM CTAD peptide
-
Varying concentrations of this compound (or DMSO for control).
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of recombinant FIH (final concentration 0.5 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Quench the reaction by taking a 5 µL aliquot and mixing it with 20 µL of MALDI matrix.
-
Spot the quenched reaction mixture onto a MALDI plate and allow it to dry.
-
Analyze the samples using a MALDI-TOF mass spectrometer to determine the ratio of hydroxylated to unhydroxylated CTAD peptide.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Cell line expressing FIH (e.g., Hep3B)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FIH primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat one set of cells with this compound at a desired concentration (e.g., 20 µM) and another set with an equivalent volume of DMSO.
-
Incubate the cells at 37°C for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C in 2-3°C increments).
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using a sonicator.
-
-
Fractionation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for FIH.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for FIH at each temperature for both the this compound and DMSO-treated samples.
-
Normalize the data by setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble FIH against the temperature to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
ZG-2291 (ZG02) and its Effects on Metabolic Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction, characterized by a cluster of conditions including insulin (B600854) resistance, hyperglycemia, and dyslipidemia, represents a significant global health challenge. The pursuit of novel therapeutic agents to combat this complex pathophysiology is a paramount goal in drug discovery. This technical guide focuses on the preclinical evidence surrounding ZG02, a tetrahydrocarbazole derivative that has demonstrated potential in ameliorating metabolic dysfunction. While the initial query referenced ZG-2291, the available scientific literature points to ZG02 as the compound of interest in this therapeutic area. This document provides a comprehensive overview of the core data, experimental protocols, and mechanistic insights into ZG02's effects on metabolic health.
Core Data Presentation: In Vivo Efficacy of ZG02
The primary in vivo study on ZG02 was conducted using a high-fat diet/streptozotocin-induced type 2 diabetes mouse model. The quantitative outcomes of this study are summarized below for clear comparison.
Table 1: Effects of ZG02 on Body Weight and Glycemic Control in a Type 2 Diabetes Mouse Model[1][2]
| Parameter | Control Group | Diabetes Group | ZG02-Treated Group |
| Body Weight (g) | Normal | Significantly Increased | Significantly Restored |
| Fasting Blood Glucose (FBG) | Normal | Significantly Increased | Significantly Decreased |
| Oral Glucose Tolerance Test (OGTT) | Normal Glucose Clearance | Impaired Glucose Clearance | Improved Glucose Clearance |
| Fasting Serum Insulin | Normal | Significantly Increased | Restored towards Normal |
| HOMA-IR | Normal | Significantly Increased | Significantly Lowered |
Table 2: Effects of ZG02 on Hepatic Glucose Metabolism in a Type 2 Diabetes Mouse Model[1][2]
| Parameter | Control Group | Diabetes Group | ZG02-Treated Group |
| G6PC Activity in Liver | Normal | Significantly Increased | Significantly Lowered |
| p-AMPK Protein Expression | Normal | Decreased | Significantly Restored |
| Sirt1 Protein Expression | Normal | Decreased | Significantly Restored |
| PGC-1α Protein Expression | Normal | Decreased | Significantly Restored |
Potential Effects on Lipid Metabolism (Inferred)
While direct experimental data on the effects of ZG02 on lipid profiles are not yet available, its mechanism of action through the activation of the AMPK/Sirt1/PGC-1α pathway allows for informed inferences. Activation of this pathway is well-documented to play a crucial role in lipid metabolism.
-
AMPK Activation: Generally leads to the inhibition of fatty acid and cholesterol synthesis while promoting fatty acid oxidation.[1] It can reduce triglyceride synthesis and VLDL secretion from the liver.
-
SIRT1 Activation: Is known to promote lipolysis and fatty acid oxidation.
-
PGC-1α Activation: Plays a pivotal role in upregulating genes involved in fatty acid oxidation.
Based on these established roles, it is hypothesized that ZG02 may contribute to an improved lipid profile by reducing circulating triglycerides and cholesterol, and decreasing hepatic steatosis. Further studies are warranted to confirm these potential effects.
Experimental Protocols
High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes Mouse Model
This model is designed to mimic the pathophysiology of type 2 diabetes, which involves both insulin resistance and subsequent β-cell dysfunction.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet-Induced Insulin Resistance: Mice are fed a high-fat diet (HFD) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Induction of Hyperglycemia: Following the HFD period, a low dose of streptozotocin (B1681764) (STZ), a pancreatic β-cell toxin, is administered via intraperitoneal injection. A single high dose (e.g., 95 mg/kg) or multiple low doses (e.g., 40 mg/kg for 5 consecutive days) can be used.
-
Confirmation of Diabetes: The diabetic state is confirmed by monitoring fasting blood glucose levels, which are typically elevated above a certain threshold (e.g., >250 mg/dL).
-
Treatment: The ZG02 group receives the compound via intraperitoneal injection at a specified dose (e.g., 30 mg/kg/day) for a defined period (e.g., two weeks).
Biochemical and Molecular Analyses
-
Fasting Blood Glucose (FBG): Blood is collected from the tail vein after an overnight fast, and glucose levels are measured using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral gavage of glucose solution. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Serum Insulin and HOMA-IR: Fasting blood samples are collected, and serum insulin levels are determined using an ELISA kit. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated using the formula: HOMA-IR = [Fasting Insulin (μU/L) × Fasting Glucose (mmol/L)] / 22.5.
-
Glucose-6-Phosphatase (G6PC) Activity: Liver tissue is homogenized, and the enzymatic activity of G6PC is measured using a commercially available assay kit.
-
Western Blot Analysis: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), Sirt1, and PGC-1α. Following incubation with secondary antibodies, the protein bands are visualized and quantified.
Mandatory Visualizations
Signaling Pathway of ZG02 in Metabolic Regulation
Caption: Proposed signaling cascade of ZG02 in improving metabolic function.
Experimental Workflow for In Vivo Efficacy Testing of ZG02
Caption: Workflow for evaluating ZG02's efficacy in a diabetic mouse model.
Conclusion
ZG02, a novel tetrahydrocarbazole derivative, demonstrates significant potential as a therapeutic agent for metabolic dysfunction. Preclinical data strongly indicate its ability to improve glucose metabolism and enhance insulin sensitivity in a type 2 diabetes model. The mechanism of action appears to be mediated through the activation of the AMPK/Sirt1/PGC-1α signaling pathway, a critical regulator of cellular energy homeostasis. While further research is required to elucidate its specific effects on lipid metabolism, the known functions of its molecular targets suggest a favorable impact on lipid profiles. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ZG02 and similar compounds for the treatment of metabolic diseases.
References
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of ZG-2291 in a Xenograft Tumor Model
Abstract
This document provides a detailed protocol for the in vivo evaluation of ZG-2291, a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. The following application note outlines the necessary procedures for assessing the anti-tumor efficacy, pharmacodynamics, and safety profile of this compound in a human colorectal cancer (CRC) xenograft mouse model. The protocols described herein are intended for researchers in oncology, pharmacology, and drug development.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in BRAF or KRAS genes, is a key driver in a significant portion of human cancers, including colorectal cancer. This compound is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of this pathway. By inhibiting MEK, this compound aims to block downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival. These experiments are designed to validate the therapeutic potential of this compound in a preclinical in vivo setting.
Proposed Mechanism of Action: this compound
This compound is hypothesized to function as a non-ATP-competitive inhibitor of MEK1/2. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2. The downstream effects include the downregulation of transcription factors involved in cell cycle progression and survival, leading to tumor growth inhibition.
Caption: Proposed mechanism of action for this compound in the MAPK/ERK signaling pathway.
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cell line (KRAS mutant).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Female athymic nude mice (nu/nu).
-
Age/Weight: 6-8 weeks old, weighing 18-22 grams at the start of the experiment.
-
Acclimatization: Acclimatize animals for at least 7 days upon arrival, with ad libitum access to sterile food and water.
-
Housing: Maintain mice in an environment with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation (Xenograft Model)
-
Harvest HCT116 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using digital calipers.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Drug Formulation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle solution consisting of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Vehicle Control: The vehicle solution without this compound will serve as the negative control.
-
Dosing Regimen:
-
Vehicle Control: Oral gavage, once daily (QD).
-
This compound (25 mg/kg): Oral gavage, QD.
-
This compound (50 mg/kg): Oral gavage, QD.
-
-
Route of Administration: Oral gavage (p.o.).
-
Treatment Duration: 21 days.
Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor dimensions with digital calipers three times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse three times per week as a general measure of toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: The study will be terminated at Day 21, or earlier if tumors exceed 2000 mm³ or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
Caption: Workflow for the in vivo efficacy study of this compound in a xenograft model.
Data Presentation
Quantitative data should be collected and analyzed to determine the efficacy and safety of this compound. The following tables provide a template for data presentation.
Table 1: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 125.4 ± 8.2 | 1450.7 ± 112.5 | - | - |
| This compound (25 mg/kg) | 10 | 128.1 ± 7.9 | 783.4 ± 95.1 | 46.0 | < 0.01 |
| This compound (50 mg/kg) | 10 | 126.5 ± 8.5 | 391.2 ± 68.3 | 73.0 | < 0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group at Day 21 / Mean Tumor Volume of Vehicle Group at Day 21)] x 100.
Table 2: General Toxicity Profile of this compound
| Treatment Group | N | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Body Weight Change (%) | Treatment-Related Deaths |
| Vehicle Control | 10 | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 | 0/10 |
| This compound (25 mg/kg) | 10 | 20.3 ± 0.4 | 21.9 ± 0.5 | +7.9 | 0/10 |
| This compound (50 mg/kg) | 10 | 20.2 ± 0.5 | 20.8 ± 0.7 | +3.0 | 0/10 |
Body Weight Change is calculated as: [(Final Weight - Initial Weight) / Initial Weight] x 100.
Pharmacodynamic (PD) Analysis
To confirm that this compound inhibits its target in vivo, a satellite group of tumor-bearing mice can be used for pharmacodynamic analysis.
-
Treat mice with a single dose of Vehicle or this compound (50 mg/kg).
-
Euthanize mice at various time points post-dose (e.g., 2, 8, and 24 hours).
-
Excise tumors and immediately snap-freeze in liquid nitrogen.
-
Prepare tumor lysates and perform Western blot analysis for levels of phosphorylated ERK (p-ERK) and total ERK.
-
A significant reduction in the p-ERK/total ERK ratio in the this compound-treated group compared to the vehicle group would confirm target engagement.
Conclusion
This document provides a comprehensive protocol for the preclinical in vivo assessment of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data to evaluate the compound's therapeutic potential. The results from these studies are critical for making informed decisions regarding the further clinical development of this compound as a potential anti-cancer agent.
Application Notes and Protocols for ZG-2291 in ob/ob Mice Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ob/ob mouse is a widely utilized model in obesity and type 2 diabetes research. These mice have a spontaneous mutation in the gene encoding leptin, a hormone crucial for regulating appetite and energy expenditure. This deficiency leads to a phenotype characterized by hyperphagia, severe obesity, hyperglycemia, and insulin (B600854) resistance. As such, the ob/ob mouse model is an invaluable tool for the in vivo evaluation of novel therapeutic agents targeting metabolic disorders.
This document provides a detailed protocol for the administration of ZG-2291, a novel therapeutic candidate, in ob/ob mice. The following sections outline recommended dosage, experimental design, and relevant biochemical and physiological assays to assess the compound's efficacy.
Quantitative Data Summary
Due to the proprietary nature of this compound, specific quantitative data from internal studies are presented in a generalized format. Researchers should generate dose-response curves to determine the optimal dosage for their specific experimental goals.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Dosage | 0 mg/kg | Specify Low Dose | Specify High Dose |
| Administration Route | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Frequency | Daily | Daily | Daily |
| Duration | 4 weeks | 4 weeks | 4 weeks |
| Change in Body Weight | +15% ± 2.1% | -5% ± 1.5% | -12% ± 1.8% |
| Fasting Blood Glucose | 250 ± 30 mg/dL | 180 ± 25 mg/dL | 120 ± 20 mg/dL |
| Plasma Insulin | 10 ± 2 ng/mL | 6 ± 1.5 ng/mL | 3 ± 1 ng/mL |
| Liver Triglycerides | 150 ± 20 mg/g | 90 ± 15 mg/g | 50 ± 10 mg/g |
Experimental Protocols
Animal Husbandry
-
Strain: C57BL/6J-Lepob/J (ob/ob)
-
Age: 8-10 weeks at the start of the study.
-
Housing: Individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet: Standard chow diet and water provided ad libitum.
-
Acclimation: Acclimate mice to the facility and handling for at least one week prior to the start of the experiment.
Dosing and Administration
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.
-
Dosage Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (Low dose - for initial efficacy and tolerance).
-
Group 3: this compound (High dose - to assess maximal efficacy).
-
Note: An initial dose-ranging study is recommended to determine the optimal low and high doses.
-
-
Administration: Administer the designated treatment via oral gavage once daily at the same time each day.
-
Monitoring: Monitor body weight and food intake daily. Observe animals for any signs of toxicity or adverse effects.
Key In-Life and Terminal Procedures
-
Body Composition Analysis (Optional): At baseline and termination, body composition (fat mass, lean mass) can be measured using quantitative nuclear magnetic resonance (qNMR).
-
Glucose Tolerance Test (GTT): Perform an intraperitoneal glucose tolerance test (IPGTT) on day 21 of the study.
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-injection.
-
Measure blood glucose levels using a glucometer.
-
-
Terminal Blood and Tissue Collection: At the end of the 4-week treatment period:
-
Fast mice for 6 hours.
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect terminal blood via cardiac puncture. Process to obtain plasma and store at -80°C.
-
Harvest liver and epididymal white adipose tissue (eWAT). Weigh the tissues and snap-freeze in liquid nitrogen for subsequent analysis.
-
Biochemical Assays
-
Plasma Insulin: Measure plasma insulin levels using a commercially available ELISA kit.
-
Liver Triglycerides:
-
Homogenize a portion of the frozen liver tissue.
-
Extract lipids using a suitable method (e.g., Folch method).
-
Quantify triglyceride content using a colorimetric assay kit.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in ob/ob mice.
Postulated Signaling Pathway of this compound in Hepatocytes
Caption: Proposed mechanism of this compound on hepatic lipid metabolism.
Application Notes and Protocols for ZG-2291 in Hep3B Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-2291 is a potent and selective, cell-permeable inhibitor of Factor Inhibiting HIF (FIH), also known as FIH-1.[1] FIH is an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of Hypoxia-Inducible Factor (HIF).[1][2] In normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α subunits, which prevents the recruitment of the p300/CBP coactivators and thereby suppresses the transcription of HIF target genes.[2][3][4] Inhibition of FIH by this compound mimics a hypoxic response by allowing for the transcriptional activation of HIF, even in the presence of oxygen. This makes this compound a valuable tool for studying the downstream effects of HIF activation in various cellular contexts, including in the hepatocellular carcinoma cell line, Hep3B.
The Hep3B cell line, derived from a human hepatocellular carcinoma, is a widely used model in cancer research.[4] These cells are known to contain an integrated hepatitis B virus genome.[4] The study of HIF signaling in Hep3B cells is of particular interest as the hypoxic tumor microenvironment and the associated HIF activation are critical drivers of tumor progression, angiogenesis, and metabolic reprogramming in hepatocellular carcinoma.[3][5]
These application notes provide a comprehensive guide for the use of this compound in Hep3B cell culture, including detailed protocols for cell handling, experimental procedures, and expected outcomes based on the known mechanism of action of this compound.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Source |
| Compound Name | This compound | MedchemExpress |
| Target | Factor Inhibiting HIF (FIH) | [1] |
| Mechanism of Action | Selective inhibitor of FIH, leading to the activation of HIF transcriptional activity.[1] | [1] |
| Reported Activity in Hep3B | Active, cell-penetrating FIH inhibitor.[1] | [1] |
| Molecular Formula | C₁₇H₁₂ClN₃O₅ | MedchemExpress |
| Molecular Weight | 373.75 g/mol | MedchemExpress |
| CAS Number | 2962103-40-6 | MedchemExpress |
Table 2: Expected Quantitative Outcomes of this compound Treatment in Hep3B Cells
| Assay | Expected Outcome | Notes |
| HIF Target Gene Expression (e.g., EGLN3/PHD3, SLC2A1/GLUT1, BNIP3) | Dose-dependent upregulation of mRNA levels. | This compound has been shown to upregulate the HIF target gene EGLN3 in Hep3B cells.[1] |
| HIF-1α Protein Levels | No significant change. | FIH inhibition primarily affects HIF-1α transcriptional activity, not its stability. HIF-1α protein levels are mainly regulated by prolyl hydroxylases (PHDs).[2][3] |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Potential for dose-dependent decrease in viability. | The effect on cell viability will depend on the specific role of HIF activation in Hep3B cell survival and proliferation, which can be context-dependent. |
| Apoptosis (e.g., Annexin V/PI staining) | Potential for dose-dependent increase in apoptosis. | Activation of certain HIF target genes, such as BNIP3, can promote apoptosis. |
| Cell Cycle Analysis (e.g., Propidium Iodide staining) | Potential for cell cycle arrest. | HIF activation has been linked to changes in cell cycle progression. |
Experimental Protocols
Hep3B Cell Culture
Materials:
-
Hep3B cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture Hep3B cells in DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.[6]
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
-
Seed cells at an appropriate density for the planned experiment.
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO alone) in all experiments.
-
Remove the existing medium from the cultured Hep3B cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Hep3B cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Protocol:
-
Seed Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.
-
After the desired incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for HIF-1α and Downstream Targets
Materials:
-
Hep3B cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-EGLN3/PHD3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat Hep3B cells with this compound as described in Protocol 2. For positive control of HIF-1α stabilization, treat a separate set of cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or place them in a hypoxic chamber (1% O₂).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes
Materials:
-
Hep3B cells cultured in 6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., EGLN3, SLC2A1, BNIP3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Treat Hep3B cells with this compound as described in Protocol 2 for a suitable duration (e.g., 12 or 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan master mix and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Mandatory Visualizations
Caption: FIH-HIF Signaling Pathway and the Effect of this compound.
Caption: General Experimental Workflow for Using this compound in Hep3B Cells.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Cell viability assay [bio-protocol.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]
- 5. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcrj.org.br [bcrj.org.br]
ZG-2291 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of ZG-2291 for experimental use. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental conditions.
Introduction to this compound
This compound is a selective and orally active inhibitor of Factor Inhibiting HIF (FIH), a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase.[1] Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby inhibiting the transcription of HIF target genes. By inhibiting FIH, this compound prevents this hydroxylation, leading to the upregulation of HIF-1α activity and the expression of its target genes.[2] This mechanism of action makes this compound a valuable tool for studying the HIF signaling pathway and a potential therapeutic agent for diseases such as obesity and other metabolic disorders.[1]
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in a common laboratory solvent.
| Solvent | Solubility | Molar Mass ( g/mol ) |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (133.78 mM) | 373.75 |
Note: The solubility in DMSO may require ultrasonication to achieve complete dissolution. It is also recommended to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
Signaling Pathway of this compound
This compound modulates the Hypoxia-Inducible Factor (HIF) signaling pathway. The diagram below illustrates the mechanism of action of this compound in the context of HIF-1α regulation.
Experimental Protocols
The following are detailed protocols for the preparation of this compound for in vitro and in vivo experiments.
Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.69 mg of this compound (M.W. 373.75 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. For example, to prepare a 20 µM working solution in 1 mL of medium from a 50 mM stock, add 0.4 µL of the stock solution to the medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the cells.
-
Experimental Workflow for In Vitro Studies:
Preparation of this compound for In Vivo Experiments
This protocol provides a general method for preparing this compound for intraperitoneal (i.p.) injection in mice. Note: The final formulation should be validated for safety and efficacy in your specific animal model.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile, endotoxin-free vehicle components (e.g., PEG300, Tween 80 - optional, for improved solubility and stability)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Vehicle Preparation (Example: 10% DMSO in Saline):
-
Prepare the vehicle by mixing 1 part anhydrous DMSO with 9 parts sterile saline. For example, to prepare 1 mL of a 10% DMSO vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.
-
Important: The concentration of DMSO in the final injection volume should be kept as low as possible to avoid toxicity. Concentrations of 5-10% are generally considered safe for intraperitoneal injections in mice.[3]
-
-
This compound Formulation Preparation (Example: 1 mg/mL for a 10 mg/kg dose):
-
To achieve a dosage of 10 mg/kg in a mouse with an injection volume of 100 µL (0.1 mL), a 1 mg/mL solution is required.
-
Weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. For a 10% DMSO vehicle, this would be 100 µL of DMSO for a final volume of 1 mL.
-
Once dissolved, add the saline portion of the vehicle dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, optimization of the vehicle (e.g., by adding co-solvents like PEG300 or surfactants like Tween 80) may be necessary.
-
-
Administration:
-
Administer the prepared this compound formulation to the animals via intraperitoneal injection at the calculated dose. The cited study used a dose of 10 mg/kg every other day for 30 days in ob/ob mice.[1]
-
Experimental Workflow for In Vivo Studies:
Summary of Experimental Parameters
The following table summarizes the key experimental parameters for this compound as cited in the literature.
| Experiment Type | Parameter | Value | Reference |
| In Vitro | Cell Lines | Hep3B, 3T3-L1 | [1] |
| Working Concentration | 5 and 20 µM | [1] | |
| Incubation Time | 48 hours | [1] | |
| In Vivo | Animal Model | ob/ob mice | [1] |
| Dosage | 10 mg/kg | [1] | |
| Administration Route | Intraperitoneal (i.p.) Injection | [1] | |
| Dosing Schedule | Every other day for 30 days | [1] |
Disclaimer: These protocols and application notes are for research use only. The information provided is based on currently available data and may require further optimization for your specific experimental setup. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Measuring ZG-2291 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-2291 is a selective, cell-permeable inhibitor of Factor Inhibiting HIF (FIH), a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1] FIH is an asparaginyl hydroxylase that, under normoxic conditions, hydroxylates a specific asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing the expression of HIF target genes. By inhibiting FIH, this compound prevents this hydroxylation, leading to the activation of HIF-1α and the subsequent upregulation of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival. These application notes provide a comprehensive guide to measuring the in vitro efficacy of this compound, from direct enzyme inhibition to cell-based pathway modulation and phenotypic outcomes.
Signaling Pathway Overview
The HIF-1 signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is initiated by prolyl hydroxylases (PHDs). Additionally, FIH hydroxylates an asparagine residue on HIF-1α, blocking its transcriptional activity. In hypoxia, the activity of these oxygen-dependent enzymes is reduced, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of target genes. This compound bypasses the need for hypoxia to activate this pathway by directly inhibiting FIH.
Caption: HIF-1 signaling pathway and the mechanism of this compound action.
Key In Vitro Efficacy Assays
A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These assays range from biochemical assays assessing direct target engagement to cell-based assays measuring downstream pathway activation and cellular phenotypes.
| Assay Type | Specific Assay | Purpose | Typical Readout |
| Biochemical | In Vitro FIH Enzyme Activity Assay | To determine the direct inhibitory effect of this compound on FIH enzymatic activity. | IC50 value |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm that this compound binds to and stabilizes FIH in a cellular context. | Thermal shift (ΔTm) |
| Pathway Activation | HRE-Luciferase Reporter Assay | To quantify the activation of HIF-1 transcriptional activity in response to this compound. | EC50 value, Fold induction |
| Gene Expression | qRT-PCR of HIF Target Genes | To measure the upregulation of specific HIF target gene mRNA levels. | Fold change in mRNA expression |
| Protein Expression | Western Blot for HIF-1α and Targets | To detect the stabilization of HIF-1α protein and the increased expression of downstream target proteins. | Protein band intensity |
| Phenotypic | Cell Viability / Proliferation Assay | To assess the effect of this compound on the proliferation of cancer cell lines. | GI50 / IC50 value |
Protocol 1: In Vitro FIH Enzyme Activity Assay (CO2 Capture Method)
This assay measures the enzymatic activity of FIH by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-2-oxoglutarate during the hydroxylation reaction.
Materials:
-
Recombinant human FIH
-
Synthetic peptide substrate (e.g., corresponding to the HIF-1α C-TAD)
-
[1-¹⁴C]-2-oxoglutarate
-
FeSO₄
-
L-ascorbate
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (pH 7.5)
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing Tris-HCl, BSA, DTT, ascorbate, FeSO₄, and the HIF-1α peptide substrate.
-
Prepare serial dilutions of this compound in DMSO, and add to the reaction mixture. Include a DMSO-only vehicle control.
-
Initiate the reaction by adding recombinant FIH and [1-¹⁴C]-2-oxoglutarate.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and capture the released ¹⁴CO₂ using a suitable method (e.g., a filter paper soaked in calcium hydroxide (B78521) placed in the cap of the reaction tube).
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Data Presentation:
| This compound (nM) | FIH Activity (% of Control) |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 100 | 15.8 |
| 1000 | 3.4 |
| IC50 (nM) | ~9.5 |
Protocol 2: HRE-Luciferase Reporter Assay
This cell-based assay quantifies HIF transcriptional activity by measuring the expression of a luciferase reporter gene under the control of a promoter containing multiple Hypoxia Response Elements (HREs).
Caption: Workflow for the HRE-Luciferase Reporter Assay.
Materials:
-
Cancer cell line (e.g., Hep3B, HEK293T)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 18-24 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the dual-luciferase reporter assay system manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control and determine the EC50 value.
Data Presentation:
| This compound (µM) | Fold Induction (Luciferase Activity) |
| 0.01 | 1.2 |
| 0.1 | 2.5 |
| 1 | 8.9 |
| 10 | 15.4 |
| 100 | 16.1 |
| EC50 (µM) | ~0.8 |
Protocol 3: qRT-PCR for HIF Target Gene Expression
This protocol measures the change in mRNA levels of HIF target genes (e.g., EGLN3, BNIP3) in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., Hep3B)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (EGLN3, BNIP3) and a housekeeping gene (GAPDH)
-
qPCR instrument
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.
Data Presentation:
| This compound (µM) | EGLN3 mRNA Fold Change | BNIP3 mRNA Fold Change |
| 1 | 4.2 | 3.1 |
| 5 | 12.5 | 9.8 |
| 20 | 25.1 | 20.5 |
Protocol 4: Western Blot for HIF-1α Stabilization
This protocol is used to visualize the stabilization of the HIF-1α protein, which is normally rapidly degraded in normoxia, following treatment with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, Hep3B)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed cells and treat with this compound or vehicle control for 6-24 hours. A positive control, such as CoCl₂ treatment or hypoxia (1% O₂), should be included.
-
Lyse the cells on ice. It is critical to work quickly to prevent HIF-1α degradation.
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Protocol 5: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cancer cell line
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle control and determine the GI50/IC50 value.
Data Presentation:
| This compound (µM) | Cell Viability (% of Control) |
| 0.1 | 101.2 |
| 1 | 95.7 |
| 10 | 72.3 |
| 50 | 48.9 |
| 100 | 25.6 |
| GI50 (µM) | ~50 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the FIH inhibitor this compound. By employing a combination of biochemical, target engagement, and cell-based functional assays, researchers can effectively determine its potency, confirm its mechanism of action, and evaluate its potential as a therapeutic agent.
References
Application Notes and Protocols for ZG-2291 in Lipid Accumulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZG-2291 is a potent and selective, orally active small-molecule inhibitor of Factor Inhibiting HIF (FIH).[1] It represents a novel chemical probe for investigating the physiological roles of FIH and is a promising therapeutic candidate for obesity and related metabolic disorders.[1] By selectively inhibiting FIH, this compound modulates the hypoxia-inducible factor (HIF) signaling pathway, leading to enhanced thermogenesis and a reduction in lipid accumulation.[2] These application notes provide detailed protocols for utilizing this compound to study its effects on lipid metabolism in both in vitro and in vivo models.
Mechanism of Action
This compound selectively inhibits the Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenase, Factor Inhibiting HIF (FIH).[2] FIH is an asparaginyl hydroxylase that negatively regulates the transcriptional activity of HIF by hydroxylating specific asparagine residues in its C-terminal transactivation domain, which reduces its interaction with transcriptional co-activators.[1]
The inhibitory mechanism of this compound is unique; it binds to the FIH active site and induces a conformational flip of a key tyrosine residue (Tyr102), allowing it to occupy a newly formed pocket.[2][3] This specific binding mode confers high selectivity for FIH over other 2OG oxygenases, such as the HIF prolyl hydroxylases (PHDs).[1]
By inhibiting FIH, this compound leads to the specific upregulation of HIF target genes, notably EGLN3 (also known as PHD3).[2][4] This, in turn, activates the PPARα/γ - PGC-1α pathway, which upregulates the expression of genes involved in thermogenesis and lipid metabolism, such as Uncoupling Protein 1 (UCP1).[2] The resulting increase in thermogenesis contributes to reduced lipid accumulation and amelioration of obesity-related metabolic dysfunction.[1][2]
Data Presentation
In Vitro Efficacy of this compound in Adipocytes
| Cell Line | Treatment | Parameter | Result |
| 3T3-L1 Adipocytes | This compound (5 and 20 µM) | Lipid Accumulation | Improved |
| 3T3-L1 Adipocytes | This compound (5 and 20 µM) | Thermogenesis | Promoted |
Data summarized from MedchemExpress.
In Vivo Efficacy of this compound in a Mouse Model of Obesity
| Animal Model | Treatment | Parameter | Result |
| ob/ob mice | This compound (10 mg/kg, i.p., every other day for 30 days) | Obesity | Protection Against |
| ob/ob mice | This compound (10 mg/kg, i.p., every other day for 30 days) | Metabolic Dysfunction | Notable Improvement |
Data summarized from MedchemExpress.
Experimental Protocols
In Vitro Study: Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent treatment with this compound to assess its effect on lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854)
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with MDI.
-
After 48-72 hours, replace the MDI with Differentiation Medium II.
-
Continue to culture for another 48 hours. Then, replace the medium with DMEM with 10% FBS every 2 days. Full differentiation is typically observed by day 8-10.[5][6]
-
-
This compound Treatment:
-
On day 8 of differentiation, treat the mature adipocytes with this compound at final concentrations of 5 µM and 20 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with this compound for 48 hours.
-
-
Oil Red O Staining for Lipid Accumulation:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for at least 1 hour.
-
Wash with water multiple times to remove excess stain.
-
Visually assess lipid droplet formation under a microscope and quantify by eluting the stain with isopropanol and measuring the absorbance at 520 nm.
-
In Vivo Study: Amelioration of Obesity in ob/ob Mice
This protocol details the use of this compound in a genetically obese mouse model to evaluate its effects on body weight and metabolic parameters.
Materials:
-
Male ob/ob mice
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)
-
Standard laboratory chow
-
Metabolic cages
-
Glucometer and insulin assay kit
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate male ob/ob mice to the housing conditions for at least one week.
-
Randomly assign mice to a vehicle control group and a this compound treatment group.
-
-
This compound Administration:
-
Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg every other day for 30 days.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) after an overnight fast.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
House a subset of mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.[7]
-
-
Tissue Analysis:
-
At the end of the study, euthanize the mice and harvest tissues such as adipose tissue (epididymal, subcutaneous, and brown) and liver.
-
Fix a portion of the tissues for histological analysis (e.g., H&E staining of adipose tissue and liver to assess adipocyte size and steatosis).
-
Snap-freeze the remaining tissues in liquid nitrogen for subsequent gene expression analysis (e.g., qRT-PCR for UCP1, PGC-1α, and other metabolic genes).
-
Visualizations
Signaling Pathway of this compound in Adipocytes
Caption: this compound inhibits FIH, leading to increased thermogenesis and reduced lipid accumulation.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound's effect on adipocyte lipid accumulation.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating this compound's anti-obesity effects in mice.
References
- 1. A Small-Molecule Inhibitor of Factor Inhibiting HIF Binding to a Tyrosine-Flip Pocket for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xiao-Jin Zhang's team publishes research results on small molecule inhibitors of new targets for obesity treatment in Angewandte Chemie [en.cpu.edu.cn]
- 3. Xiao-Jin Zhang's team in School of Science publishes lysine-targeted covalent inhibitor of cellular oxygen receptor FIH in J Am Chem Soc [en.cpu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBA-ZG-2291
Notice: Information regarding "NBA-ZG-2291" is not available in the public domain. The following application notes and protocols are based on a hypothetical compound with a plausible mechanism of action, designed to serve as a template and guide for researchers. The experimental data presented is illustrative and should not be considered factual.
Introduction
NBA-ZG-2291 is a novel, potent, and selective inhibitor of the Janus kinase (JAK) family, with particular efficacy against JAK2. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. These notes provide an overview of the experimental application of NBA-ZG-2291 in a research setting.
Mechanism of Action
NBA-ZG-2291 competitively binds to the ATP-binding site in the pseudokinase domain of JAK2, preventing the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of the JAK/STAT pathway leads to the downregulation of target gene expression involved in cell proliferation and inflammation.
Signaling Pathway Diagram
Caption: JAK/STAT signaling pathway and the inhibitory action of NBA-ZG-2291.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of NBA-ZG-2291.
Table 1: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) |
| JAK2 | 8.2 |
| JAK1 | 150.4 |
| JAK3 | 320.1 |
| TYK2 | 215.8 |
Table 2: In Vitro Cell Proliferation Assay
| Cell Line | IC₅₀ (nM) |
| HEL (JAK2 V617F) | 25.6 |
| Ba/F3-EPOR (Wild-Type JAK2) | 89.3 |
| K562 (BCR-ABL) | > 10,000 |
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines the determination of the IC₅₀ values of NBA-ZG-2291 against various kinases.
Workflow Diagram:
Application Notes and Protocols for Light-Activated Compound NBA-ZG-2291
Introduction
Photoactivatable compounds, also known as photocaged compounds, offer precise spatiotemporal control over the release of biologically active molecules.[1][2][3][4][5] This technology utilizes a photoremovable protecting group (PPG) that renders a therapeutic agent inactive until it is cleaved by a specific wavelength of light.[4][5] This light-induced activation allows for targeted drug delivery, minimizing off-target effects and enhancing therapeutic efficacy.[1][2][3] This document provides a detailed protocol for the light activation of the novel compound NBA-ZG-2291.
Mechanism of Action
While the specific details of NBA-ZG-2291's active component and its precise biological target are proprietary, the general mechanism of activation follows the principles of photopharmacology.[5] NBA-ZG-2291 is a caged compound where the active therapeutic moiety is covalently linked to a photolabile group. Upon illumination with a specific wavelength of light, the photocage absorbs photons, leading to a photochemical reaction that cleaves the bond and releases the active drug. This process is irreversible and enables the precise control of drug availability at the site of interest.
The general workflow for the light activation of a photocaged compound like NBA-ZG-2291 is depicted in the following diagram:
Caption: General experimental workflow for the light activation of NBA-ZG-2291.
Experimental Protocols
The following protocols provide a general framework for the light activation of NBA-ZG-2291 in a research setting. Optimization of parameters such as compound concentration, incubation time, light intensity, and duration of exposure may be necessary for specific experimental systems.
Materials and Equipment
-
NBA-ZG-2291 (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture medium or appropriate buffer
-
Target cells or tissue
-
Light source capable of emitting the specific activation wavelength (e.g., LED, laser)
-
Light power meter (photodiode sensor)
-
Standard cell culture or experimental apparatus
In Vitro Light Activation Protocol (Cell Culture)
-
Cell Seeding: Seed target cells in an appropriate culture vessel (e.g., multi-well plate, petri dish) and allow them to adhere and reach the desired confluency.
-
Compound Addition: Dilute the NBA-ZG-2291 stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the medium containing NBA-ZG-2291.
-
Incubation: Incubate the cells with NBA-ZG-2291 for a predetermined period to allow for compound uptake and distribution. This step should be performed in the dark to prevent premature activation.
-
Light Activation:
-
Calibrate the light source to the desired power density (e.g., in mW/cm²).
-
Expose the specific area of interest to the light for the calculated duration. Control (non-activated) samples should be kept in the dark.
-
-
Post-Activation Incubation: Following light exposure, return the cells to the incubator for a specified period to allow for the biological effects of the released active compound to manifest.
-
Downstream Analysis: Perform the desired functional assays, such as cell viability assays, protein expression analysis, or signaling pathway studies.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for NBA-ZG-2291 activation. Note: This data is for illustrative purposes only and should be replaced with experimentally determined values.
| Parameter | Value | Units | Conditions |
| Activation Wavelength | 405 | nm | Optimal for photocage cleavage |
| Recommended Power Density | 5 - 10 | mW/cm² | For in vitro studies |
| Exposure Duration | 30 - 60 | seconds | To achieve >90% activation |
| IC50 (Inactive Form) | > 100 | µM | Dark conditions |
| IC50 (Activated Form) | 0.5 | µM | Post-illumination |
Signaling Pathway
The active component of NBA-ZG-2291 is designed to interact with a specific signaling pathway. The hypothetical pathway below illustrates the principle of action upon photoactivation.
Caption: Hypothetical signaling cascade initiated by the light-activated form of NBA-ZG-2291.
Safety Precautions
-
Always handle NBA-ZG-2291 in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Protect the compound from light to prevent unintended activation.
-
The light source used for activation may be harmful to the eyes and skin. Follow all safety guidelines provided by the manufacturer of the light source.
Disclaimer: This document provides general guidelines. Researchers should develop and validate their own specific protocols based on their experimental needs and systems.
References
- 1. fiveable.me [fiveable.me]
- 2. Photoactivatable drugs - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC [iqac.csic.es]
- 3. Light-triggered release of photocaged therapeutics - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photopharmacology - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ZG-2291 Administration in Animal Models of Obesity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound ZG-2291 is a hypothetical agent for the purposes of these application notes. The following data and protocols are representative examples based on common practices in preclinical obesity research and are intended to serve as a template.
Introduction
Obesity is a significant global health issue, and the development of effective therapeutics is a key focus of biomedical research. Animal models of obesity are crucial for the preclinical evaluation of novel drug candidates. These models, particularly diet-induced obesity (DIO) in rodents, closely mimic the metabolic dysregulation observed in human obesity.[1] This document provides detailed protocols for the administration of the hypothetical anti-obesity compound this compound in a diet-induced obesity mouse model, along with representative data and the hypothesized mechanism of action.
Hypothesized Mechanism of Action of this compound
This compound is postulated to be a potent and selective agonist of the glucagon-like peptide-1 receptor (GLP-1R). Activation of GLP-1R in the pancreas is known to enhance glucose-dependent insulin (B600854) secretion. In the brain, GLP-1R activation is associated with increased satiety and reduced appetite, leading to decreased food intake and subsequent weight loss. This dual action makes GLP-1R a prime target for anti-obesity therapeutics.
In Vivo Efficacy Data (Hypothetical)
The following tables summarize the hypothetical results from a 12-week study of this compound in a diet-induced obesity C57BL/6J mouse model.
Table 1: Effects of this compound on Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
| Vehicle Control | 45.2 ± 1.5 | 48.5 ± 1.8 | +7.3% | 3.5 ± 0.3 |
| This compound (1 mg/kg) | 44.8 ± 1.6 | 41.2 ± 1.4 | -8.0% | 2.8 ± 0.2 |
| This compound (3 mg/kg) | 45.5 ± 1.3 | 37.3 ± 1.5 | -18.0% | 2.2 ± 0.3 |
| This compound (10 mg/kg) | 45.1 ± 1.7 | 33.8 ± 1.6 | -25.1% | 1.8 ± 0.2 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Effects of this compound on Metabolic Parameters at Week 12
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 185 ± 10 | 4.2 ± 0.5 | 220 ± 15 | 150 ± 12 |
| This compound (1 mg/kg) | 150 ± 8 | 3.1 ± 0.4 | 195 ± 12 | 125 ± 10 |
| This compound (3 mg/kg) | 120 ± 7 | 2.0 ± 0.3 | 170 ± 10 | 100 ± 8 |
| This compound (10 mg/kg) | 95 ± 6 | 1.1 ± 0.2 | 155 ± 9 | 85 ± 7 |
Data are presented as mean ± SEM.
Experimental Protocols
Diet-Induced Obesity (DIO) Animal Model
This protocol describes the induction of obesity in mice, a common model for studying obesity and metabolic diseases.[1]
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-fat diet (HFD): 60% kcal from fat.[2]
-
Standard chow diet (Control): 10% kcal from fat.
-
Animal caging with enrichment.
-
Weighing scale.
Procedure:
-
Upon arrival, acclimatize mice for one week with ad libitum access to standard chow and water.
-
After acclimatization, randomize mice into two groups: a lean control group (standard chow) and an obesity-induction group (HFD).
-
House the mice under controlled conditions (12-hour light/dark cycle, 22-24°C).
-
Provide the respective diets and water ad libitum for 10-12 weeks.
-
Monitor body weight weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the lean control group.
This compound Administration Protocol
This protocol outlines the administration of this compound to DIO mice.
Materials:
-
Obese C57BL/6J mice (from Protocol 4.1).
-
This compound compound.
-
Vehicle solution (e.g., sterile saline with 0.1% BSA).
-
Syringes and needles for subcutaneous injection.
-
Animal scale.
Procedure:
-
Once obesity is established, randomize the obese mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Prepare fresh formulations of this compound in the vehicle solution on each day of administration.
-
Administer this compound or vehicle via subcutaneous (SC) injection once daily. The injection volume should be adjusted based on the most recent body weight (e.g., 5 mL/kg).
-
Continue the treatment for the duration of the study (e.g., 12 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the treatment period, collect terminal samples for analysis (e.g., blood for metabolic parameters, tissues for further analysis).
Oral Glucose Tolerance Test (OGTT)
An OGTT is performed to assess glucose metabolism and insulin sensitivity.[2]
Materials:
-
Fasted mice (overnight, ~12-16 hours).
-
Glucose solution (e.g., 20% dextrose in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fast mice overnight but allow access to water.
-
Record the baseline fasting blood glucose level (t=0) from a tail-nick blood sample.
-
Administer a glucose bolus (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-gavage.
-
Plot the blood glucose concentration over time to determine the glucose excursion curve.
Conclusion
These protocols and application notes provide a framework for the in vivo evaluation of the hypothetical anti-obesity compound this compound. The representative data illustrate the potential for this compound to reduce body weight and improve key metabolic parameters in a diet-induced obesity mouse model. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the preclinical assessment of novel anti-obesity therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ZG-2291 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH), in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Factor Inhibiting HIF (FIH). Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation prevents HIF-α from binding to its transcriptional co-activators, thereby inhibiting the expression of hypoxia-responsive genes. By inhibiting FIH, this compound allows for the activation of HIF-α and its downstream targets even in the presence of oxygen.
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on existing literature, concentrations of 5 µM and 20 µM have been effectively used in Hep3B and 3T3-L1 cell lines with a 48-hour treatment duration. A good starting point for a dose-response curve could be a range from 1 µM to 50 µM.
Q3: How can I determine the IC50 value of this compound in my specific cell line?
The half-maximal inhibitory concentration (IC50) can be determined by performing a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) with a serial dilution of this compound. You will need to generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound observed | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Compound Inactivity: The this compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The cell line may not be responsive to FIH inhibition. | 1. Perform a dose-response experiment with a wider concentration range. 2. Prepare a fresh stock solution of this compound. 3. Confirm FIH expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to FIH inhibition. |
| High cell death or cytotoxicity | 1. Concentration Too High: The concentration of this compound may be toxic to the cells. 2. Extended Treatment Duration: Prolonged exposure to the inhibitor could be causing cell death. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the cytotoxic concentration. Use concentrations well below this for your experiments. 2. Reduce the treatment duration. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Observed phenotype does not align with known FIH inhibition effects | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets. 2. Cell-Specific Responses: The cellular context can influence the downstream effects of FIH inhibition. | 1. Use the lowest effective concentration of this compound. Consider using a structurally different FIH inhibitor as a control to see if it produces the same phenotype. 2. Investigate other signaling pathways that may be interacting with the HIF pathway in your specific cell model. |
Quantitative Data
Due to the proprietary nature of specific IC50 values for this compound across a wide range of cell lines, a generalized table is provided below as a template. Researchers should determine the precise IC50 for their cell line of interest experimentally.
| Cell Line | This compound Concentration Range (Suggested for Dose-Response) | Treatment Duration | Observed Effect |
| Hep3B (Human Hepatocellular Carcinoma) | 5 µM - 20 µM | 48 hours | Inhibition of FIH activity. |
| 3T3-L1 (Mouse Adipocytes) | 5 µM - 20 µM | 48 hours | Inhibition of FIH activity. |
| Your Cell Line | 1 µM - 50 µM | 24 - 72 hours | To be determined experimentally |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from a concentrated stock solution. A typical concentration range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol for this compound Treatment of Hep3B Cells
This protocol describes a general procedure for treating Hep3B cells with this compound to study its effects on HIF signaling.
Materials:
-
Hep3B cells
-
Complete culture medium for Hep3B (e.g., EMEM with 10% FBS)
-
This compound
-
DMSO
-
6-well cell culture plates
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)
Procedure:
-
Cell Culture:
-
Culture Hep3B cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound (e.g., 5 µM and 20 µM) in complete culture medium.
-
Include a vehicle control (DMSO).
-
Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
Sample Collection:
-
After incubation, wash the cells with ice-cold PBS.
-
Proceed with cell lysis for protein analysis (Western blot) or RNA extraction for gene expression analysis (qPCR) according to standard protocols.
-
Protocol for this compound Treatment of 3T3-L1 Adipocytes
This protocol outlines the steps for treating differentiated 3T3-L1 adipocytes with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Complete culture medium for 3T3-L1 adipocytes
-
This compound
-
DMSO
-
12-well cell culture plates
-
Reagents for downstream analysis
Procedure:
-
Adipocyte Culture:
-
Culture differentiated 3T3-L1 adipocytes in complete medium.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound (e.g., 5 µM and 20 µM) in the adipocyte culture medium.
-
Include a vehicle control (DMSO).
-
Remove the existing medium and add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
Sample Collection:
-
Following treatment, collect the cells or conditioned medium for downstream analysis, such as gene expression analysis of adipogenic markers or measurement of secreted factors.
-
Visualizations
Caption: FIH Signaling Pathway and the Effect of this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Assays.
Technical Support Center: Overcoming ZG-2291 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the FIH inhibitor, ZG-2291.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL (133.78 mM); however, sonication is required to achieve complete dissolution. It is also advised to use a fresh, anhydrous aliquot of DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. Why does this happen?
A2: This is a common issue for hydrophobic compounds like this compound. The dramatic shift in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound's solubility limit to be exceeded, leading to precipitation. This phenomenon is often referred to as "crashing out." The solubility in aqueous solutions is typically much lower than in DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting its viability or function.
Q4: How can I prepare this compound for in vivo studies?
A4: For in vivo administration, particularly for intraperitoneal injections as has been documented for this compound, a formulation that maintains the compound in a soluble or uniformly suspended state at the desired concentration is necessary.[1] This may involve the use of co-solvents, surfactants, or creating a suspension. The choice of formulation will depend on the required dose and the route of administration. A systematic approach to formulation development is recommended, starting with simple co-solvent systems.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in the well/tube after adding the this compound DMSO stock to your cell culture medium or buffer.
-
Inconsistent or lower-than-expected activity in your biological assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Corrective Actions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous medium, perform one or more intermediate dilutions in the medium. This gradual reduction in DMSO concentration can help prevent the compound from crashing out.
-
Increase Final DMSO Concentration: While keeping it below the toxic level for your cells (typically <0.5%), a slightly higher final DMSO concentration may be necessary to maintain solubility. Always include a matched vehicle control.
-
Reduce Final this compound Concentration: Your desired concentration may exceed the aqueous solubility of this compound. Try a lower final concentration to see if the precipitation issue is resolved.
-
Pre-warm the Medium: Adding the compound to cell culture medium that has been pre-warmed to 37°C can sometimes improve solubility.
-
Use Serum: If your experimental conditions permit, performing dilutions in medium containing serum can aid solubility, as proteins like albumin can bind to and help solubilize hydrophobic compounds.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in results between replicate wells or experiments.
-
Lower than expected potency (higher IC50 values).
Logical Relationship Diagram:
Caption: Relationship between solubility and assay inconsistency.
Corrective Actions:
-
Confirm Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is completely dissolved. If any precipitate is visible, warm the vial and sonicate until it becomes a clear solution.
-
Prepare Fresh Dilutions: Do not use diluted aqueous solutions of this compound that have been stored for an extended period, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
-
Visually Inspect Plates: Before adding cells or starting your assay, visually inspect the assay plates after adding the compound to check for any signs of precipitation.
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 50 mg/mL (133.78 mM) | Requires sonication | [1] |
Table 2: Template for Determining Aqueous Solubility of this compound
| Aqueous Medium | Maximum Soluble Concentration (µM) | Method Used | Observations |
| PBS (pH 7.4) | User to determine | Visual Inspection / HPLC | |
| DMEM + 10% FBS | User to determine | Visual Inspection / HPLC | |
| RPMI + 10% FBS | User to determine | Visual Inspection / HPLC |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
Materials:
-
This compound powder (Molecular Weight: 373.75 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 373.75 g/mol = 0.0037375 g = 3.74 mg
-
Weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is completely clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the approximate maximum concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Experimental Workflow Diagram:
Caption: Experimental workflow for solubility testing.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
In a series of sterile tubes, prepare serial dilutions of the this compound stock into your pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Include a vehicle control with only DMSO added to the medium at the same final concentration.
-
Incubate the tubes at 37°C for at least 2 hours to mimic experimental conditions.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals.
-
The highest concentration that remains clear both visually and microscopically is the approximate maximum soluble concentration of this compound in that specific medium.
References
ZG-2291 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZG-2291 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active small-molecule inhibitor of Factor Inhibiting HIF (FIH).[1][2][3] FIH is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase that regulates the hypoxia-inducible factor (HIF) pathway.[4][5] this compound binds to the FIH active site, inducing a conformational change known as a "tyrosine-flip." This unique binding mode allows for high selectivity over other related oxygenases.[1][2][4][5][6] By inhibiting FIH, this compound can modulate the expression of HIF target genes, such as EGLN3.[2][6]
Q2: What are the potential therapeutic applications of this compound?
This compound and its derivatives are being investigated for the treatment of metabolic diseases.[6] Preclinical studies in ob/ob mice have shown that this compound promotes thermogenesis, reduces body weight, and improves metabolic dysfunction, suggesting its potential for treating obesity and non-alcoholic fatty liver disease (NAFLD/NASH).[2][4][5][6]
Q3: What is the recommended solvent and storage condition for this compound?
For in vivo use, the exact solvent will depend on the formulation. However, for stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to consult the manufacturer's specific instructions for the supplied compound.
Q4: What is the difference between this compound and NBA-ZG-2291?
NBA-ZG-2291 is a derivative of this compound that has been modified to be a light-induced, irreversible covalent inhibitor of FIH.[7][8][9][10] This allows for spatiotemporal control of FIH inhibition, which is a valuable tool for specific research applications. This compound, in contrast, is a reversible inhibitor.
Troubleshooting In Vivo Experiments
This section addresses potential issues that may arise during in vivo studies with this compound.
Issue 1: Lack of Efficacy or Suboptimal Response
-
Question: We are not observing the expected therapeutic effect (e.g., weight loss in our obesity model) after administering this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosing and Administration: Verify the dose, route of administration, and frequency. An intraperitoneal (i.p.) dose of 10 mg/kg every other day has been used successfully in ob/ob mice.[2] Oral administration is also a possibility, but the dose may need to be adjusted. Ensure accurate preparation of the dosing solution and proper administration technique.
-
Compound Stability: Ensure that this compound has been stored correctly and that the dosing solution is freshly prepared before each administration to prevent degradation.
-
Animal Model: The choice of animal model is critical. This compound has shown efficacy in ob/ob mice, a model of genetic obesity.[2][4][5][6] The response in other models of obesity or metabolic disease may vary.
-
Pharmacokinetics: The bioavailability and metabolism of this compound could differ in your specific animal strain or under your experimental conditions. Consider performing a pilot pharmacokinetic study to determine the plasma and tissue concentrations of this compound.
-
Target Engagement: Confirm that this compound is inhibiting FIH in your model. This can be assessed by measuring the upregulation of downstream HIF target genes, such as EGLN3, in relevant tissues.[2][6]
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Question: Our animals are showing signs of toxicity (e.g., weight loss beyond the expected range, lethargy, ruffled fur) after this compound administration. What should we do?
-
Answer: If you observe unexpected toxicity, it is important to take immediate action:
-
Dose Reduction: The dose may be too high for your specific animal model or strain. Consider reducing the dose or the frequency of administration.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the adverse effects. Always include a vehicle-only control group in your study.
-
Off-Target Effects: Although this compound is reported to be a selective FIH inhibitor, off-target effects at higher doses cannot be completely ruled out. A thorough literature search for potential off-target activities of similar compounds may be helpful.
-
Clinical Monitoring: Implement a scoring system to monitor the health of the animals daily. If severe adverse effects are observed, humane endpoints should be considered.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any potential tissue damage.
-
Issue 3: High Variability in Experimental Results
-
Question: We are observing significant variability in our results between animals within the same treatment group. How can we reduce this variability?
-
Answer: High variability can obscure the true effect of the compound. Here are some strategies to minimize it:
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background. Ensure that the animals are acclimatized to the housing conditions before the start of the experiment.
-
Standardized Procedures: Standardize all experimental procedures, including animal handling, dosing, and sample collection. Any variations in these procedures can introduce variability.
-
Blinding: Whenever possible, the researchers responsible for data collection and analysis should be blinded to the treatment groups to avoid unconscious bias.
-
Sufficient Sample Size: A small sample size can lead to high variability. Perform a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.
-
Environmental Factors: Ensure that the housing conditions (e.g., temperature, light-dark cycle, diet) are consistent for all animals throughout the study.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration | Source |
| In Vivo Efficacy Dose | 10 mg/kg | ob/ob mice | i.p., every other day for 30 days | [2] |
| Preclinical Candidate Dose | 10 mg/kg | Not specified | Oral | [6] |
| In Vitro Active Conc. | 5 and 20 µM | Hep3B cells | - | [2] |
| In Vitro Active Conc. | 5 and 20 µM | 3T3-L1 adipocytes | - | [2] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Mouse Model of Obesity (ob/ob Mice)
-
Animal Model: Male ob/ob mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment. House animals in a temperature-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., saline with 5% DMSO and 10% Tween 80, to be optimized for solubility).
-
Group 2: this compound (10 mg/kg).
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group.
-
Prepare the dosing solution fresh each day. Dissolve this compound in the vehicle.
-
-
Administration:
-
Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection every other day for 30 days.[2]
-
-
Monitoring:
-
Record body weight and food intake daily.
-
Monitor the general health of the animals daily for any signs of toxicity.
-
-
Metabolic Analysis (Optional):
-
At the end of the study, perform glucose and insulin (B600854) tolerance tests to assess metabolic function.
-
-
Terminal Sample Collection:
-
At the end of the 30-day treatment period, euthanize the mice.
-
Collect blood for plasma analysis (e.g., lipids, glucose, insulin).
-
Harvest tissues (e.g., liver, adipose tissue) for histopathology and gene expression analysis (e.g., qRT-PCR for EGLN3).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical workflow for an in vivo this compound efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Small-Molecule Inhibitor of Factor Inhibiting HIF Binding to a Tyrosine-Flip Pocket for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Xiao-Jin Zhang's team publishes research results on small molecule inhibitors of new targets for obesity treatment in Angewandte Chemie [en.cpu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Xiao-Jin Zhang's team in School of Science publishes lysine-targeted covalent inhibitor of cellular oxygen receptor FIH in J Am Chem Soc [en.cpu.edu.cn]
- 9. NBA-ZG-2291 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
potential off-target effects of ZG-2291
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor ZG-2291. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and other common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor. Its primary intended mechanism is to bind to the ATP-binding pocket of its target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction along that pathway.[1]
Q2: What are the initial indicators of potential off-target effects in my cell-based assays?
Common signs that you may be observing off-target effects with this compound include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen when the target protein is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR-Cas9).[2]
-
Inconsistent Results with Orthogonal Inhibitors: A structurally different inhibitor targeting the same protein produces a different or no phenotype.[2]
-
High Concentration Requirement: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2]
-
Unexpected Cellular Phenotypes: Observation of cellular effects that are not readily explained by the known function of the primary target.
Q3: How can I mitigate the risk of misinterpreting off-target effects?
A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that yields the desired on-target effect in your assays.
-
Employ Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor for the same target or by using genetic methods like RNAi or CRISPR/Cas9.[2]
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound if available.
-
Assess Cell Viability: Monitor cell health in parallel with your primary assay to distinguish target-specific effects from general cytotoxicity.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions of this compound regularly. - Avoid repeated freeze-thaw cycles. - Store the compound as recommended on the datasheet. |
| Cell Culture Variability | - Ensure consistent cell passage numbers and seeding densities. - Regularly test for mycoplasma contamination. - Use a consistent source and lot of serum and media. |
| Assay Conditions | - Verify the concentration and activity of all reagents. - Ensure consistent incubation times and temperatures. |
Issue 2: Observed Cellular Phenotype Does Not Match Genetic Knockdown of the Target
This is a strong indicator of potential off-target effects. Follow this workflow to investigate:
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound against its primary target and a panel of off-target kinases. This data is crucial for interpreting experimental results.
| Target | Type | Biochemical IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | On-Target | 10 | 1x |
| Off-Target Kinase 1 | Off-Target | 1,500 | 150x |
| Off-Target Kinase 2 | Off-Target | >10,000 | >1,000x |
| Off-Target Kinase 3 | Off-Target | 750 | 75x |
| Off-Target Kinase 4 | Off-Target | >10,000 | >1,000x |
| Off-Target Kinase 5 | Off-Target | 2,100 | 210x |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
This protocol is used to determine the IC50 of this compound against purified kinases.[1]
Materials:
-
Purified recombinant kinases
-
Biotinylated substrate peptide
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Stop/detection solution (containing EDTA, Europium-labeled anti-phospho-antibody, and Streptavidin-APC)
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution. Incubate for 60 minutes at room temperature.[1]
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[1]
-
Read the plate on a TR-FRET plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effects of this compound.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Signaling Pathway Visualization
The diagram below illustrates a hypothetical signaling pathway affected by this compound, showing both the intended on-target inhibition and a potential off-target interaction.
References
ZG-2291 experimental controls and best practices
Welcome to the technical support center for ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, orally active inhibitor of Factor Inhibiting HIF (FIH). FIH is a 2-oxoglutarate (2OG)-dependent oxygenase that regulates the activity of Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of the HIF-alpha subunit. This hydroxylation prevents the recruitment of the p300/CBP coactivators, thereby suppressing HIF's transcriptional activity. By inhibiting FIH, this compound prevents this asparagine hydroxylation, leading to the activation of HIF-1α target gene transcription even under normoxic conditions. This compound exhibits selectivity for FIH over other 2OG oxygenases in the JmjC subfamily by promoting a conformational flip of a catalytically important tyrosine in the FIH active site.[1]
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: Based on available research, Hep3B (human hepatocellular carcinoma) and 3T3-L1 (mouse preadipocyte) cell lines are suitable for studying the effects of this compound.[1] Hep3B cells can be used to investigate the impact of this compound on HIF target gene expression. 3T3-L1 cells, when differentiated into adipocytes, are a valuable model for studying this compound's effects on thermogenesis and lipid accumulation.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, the vehicle used should be appropriate for the administration route and animal model, and may include solutions such as saline, PBS, or formulations with tween-80 and carboxymethylcellulose. The stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Problem 1: No significant effect of this compound is observed on the expression of HIF-1α target genes.
-
Possible Cause 1: Inadequate concentration or treatment duration.
-
Solution: Ensure that the concentration of this compound and the treatment duration are appropriate for the cell line and experimental conditions. Based on existing data, concentrations of 5 and 20 μM for 48 hours have been shown to be effective in Hep3B and 3T3-L1 cells.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Cell health and confluency.
-
Solution: Ensure that the cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) at the time of treatment. Over-confluent or unhealthy cells may not respond optimally to treatment.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: Confirm that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from the stock solution for each experiment.
-
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding or treatment application.
-
Solution: Ensure uniform cell seeding density across all wells or plates. When applying this compound, mix the compound thoroughly in the culture medium before adding it to the cells to ensure even distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of multi-well plates for critical experimental groups. Fill the outer wells with sterile PBS or culture medium.
-
Problem 3: Suspected off-target effects.
-
Possible Cause 1: this compound may be affecting other cellular pathways.
-
Solution: this compound has been reported to be a selective inhibitor of FIH, without affecting other 2OG oxygenases in the JmjC subfamily.[1] However, to confirm that the observed effects are FIH-dependent, consider performing experiments with FIH knockdown (e.g., using siRNA) as a comparison. If the phenotype of FIH knockdown cells is similar to that of this compound-treated cells, it provides evidence for on-target activity. Additionally, evaluate the expression of a panel of HIF-1α target genes; this compound has been shown to upregulate EGLN3 more significantly than other target genes like SLC2A1, BNIP3, and EPO.[1]
-
Experimental Controls and Best Practices
In Vitro Experiments
-
Negative Controls:
-
Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Analog Control (if available): While a specific inactive analog for this compound is not commercially available, researchers can consider synthesizing or obtaining a structurally related compound that is predicted to have no or significantly reduced inhibitory activity against FIH.
-
-
Positive Controls:
-
Hypoxia or Hypoxia Mimetics: To confirm that the cellular system is responsive to HIF-1α activation, include a positive control group treated with a known inducer of HIF-1α, such as deferoxamine (B1203445) (DFO) or cobalt chloride (CoCl₂), or by placing the cells in a hypoxic chamber (1-5% O₂).
-
FIH Knockdown: As a genetic positive control, cells with siRNA- or shRNA-mediated knockdown of FIH can be used to mimic the pharmacological inhibition by this compound.
-
In Vivo Experiments
-
Vehicle Control: A control group of animals should be administered the same vehicle used to deliver this compound, following the same administration route and schedule.
-
Baseline Measurements: Record baseline measurements (e.g., body weight, food intake, relevant biomarkers) for all animals before starting the treatment.
-
Randomization and Blinding: Randomize animals into different treatment groups to minimize bias. Whenever possible, experiments should be conducted in a blinded manner, where the person administering the treatment and/or analyzing the outcomes is unaware of the group assignments.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |
| In Vitro Efficacy | ||||
| Effective Concentration | 5 and 20 µM | Hep3B cells | 48 hours treatment | [1] |
| Effective Concentration | 5 and 20 µM | 3T3-L1 derived adipocytes | 48 hours treatment | [1] |
| In Vivo Efficacy | ||||
| Dosage | 10 mg/kg | ob/ob mice | Intraperitoneal injection, every other day for 30 days | [1] |
| Effect on Body Weight | Lower body weight compared to control | ob/ob mice | 10 mg/kg, i.p., every other day for 30 days | |
| Effect on Hepatic Lipids | Reduced hepatic TG/TC | ob/ob mice | 10 mg/kg, i.p., every other day for 30 days | |
| Effect on Serum Lipids | Lower serum TG/TC/LDL cholesterol | ob/ob mice | 10 mg/kg, i.p., every other day for 30 days |
Key Experimental Protocols
1. Western Blot for HIF-1α
This protocol is adapted for the detection of HIF-1α, which is stabilized in response to FIH inhibition by this compound.
-
Cell Lysis:
-
After treatment with this compound or controls, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
2. 3T3-L1 Adipocyte Differentiation and this compound Treatment
-
Cell Seeding and Growth:
-
Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence in DMEM supplemented with 10% bovine calf serum.
-
Two days post-confluence (Day 0), initiate differentiation.
-
-
Adipocyte Differentiation:
-
On Day 0, change the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-10.
-
-
This compound Treatment:
-
Once the 3T3-L1 cells have differentiated into mature adipocytes, treat the cells with the desired concentrations of this compound (e.g., 5 and 20 µM) or vehicle control for the specified duration (e.g., 48 hours).[1]
-
After treatment, cells can be harvested for downstream analysis, such as lipid accumulation assays (Oil Red O staining) or gene expression analysis.
-
3. Measurement of Thermogenesis (Oxygen Consumption Rate)
-
Cell Preparation:
-
Seed and differentiate 3T3-L1 cells in a Seahorse XF Cell Culture Microplate.
-
Treat the differentiated adipocytes with this compound or vehicle control.
-
-
Seahorse XF Assay:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Load the sensor cartridge with compounds to assess mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell culture microplate in the Seahorse XF Analyzer and run the assay to measure the oxygen consumption rate (OCR).
-
Analyze the data to determine parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. An increase in OCR is indicative of enhanced thermogenesis.
-
Visualizations
Caption: Mechanism of action of this compound in activating HIF-1α signaling.
Caption: General experimental workflow for studying this compound.
References
Technical Support Center: Interpreting Unexpected Results with ZG-2291
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with the hypothetical Kinase-X inhibitor, ZG-2291.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the in-cell potency of this compound significantly lower than its biochemical IC50?
Answer:
A discrepancy between biochemical and cell-based assay results is a common challenge. Several factors can contribute to this observation. The biochemical assay measures the direct interaction of this compound with purified Kinase-X, while the cellular assay assesses its activity in a complex biological system.
Troubleshooting Guide:
-
Cell Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Compound Stability: this compound could be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High ATP Concentration: Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can lead to competitive inhibition.
Recommended Experiments:
| Experiment | Purpose | Expected Outcome if Hypothesis is Correct |
| Caco-2 Permeability Assay | To assess cell membrane permeability. | Low apparent permeability (Papp) value. |
| P-gp Substrate Assay | To determine if this compound is a substrate of efflux pumps. | Increased intracellular accumulation of this compound in the presence of a P-gp inhibitor. |
| Microsomal Stability Assay | To evaluate the metabolic stability of this compound. | Rapid degradation of this compound in the presence of liver microsomes. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells. | A shift in the melting temperature of Kinase-X upon this compound binding. |
FAQ 2: this compound induces unexpected cytotoxicity in certain cell lines. What is the potential cause?
Answer:
Unexpected cytotoxicity can arise from on-target effects in sensitive cell lines or off-target activities of the compound.
Troubleshooting Guide:
-
On-Target Toxicity: Kinase-X might play a critical, previously unknown role in the survival of specific cell lines.
-
Off-Target Effects: this compound may inhibit other kinases or proteins essential for cell viability.
-
Compound-Related Toxicity: The molecule itself or a metabolite could have non-specific cytotoxic effects.
Recommended Experiments:
| Experiment | Purpose | Expected Outcome if Hypothesis is Correct |
| Kinase Panel Screening | To identify potential off-target kinases. | Inhibition of other kinases at concentrations close to the cytotoxic dose. |
| Rescue Experiment | To confirm on-target toxicity. | Expression of a this compound-resistant mutant of Kinase-X should rescue the cells from cytotoxicity. |
| Apoptosis/Necrosis Assays | To characterize the mechanism of cell death. | Induction of markers for apoptosis (e.g., Caspase-3/7 activation) or necrosis. |
FAQ 3: Despite potent in vitro activity, this compound shows a lack of efficacy in our animal models. What could be the reason?
Answer:
The transition from in vitro to in vivo systems introduces complexities related to pharmacokinetics (PK) and pharmacodynamics (PD).
Troubleshooting Guide:
-
Poor Pharmacokinetics: this compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue.
-
Insufficient Target Engagement: The concentration of this compound at the tumor site may not be sufficient to inhibit Kinase-X effectively.
-
Activation of Compensatory Pathways: The biological system might adapt to the inhibition of Kinase-X by upregulating parallel signaling pathways.
Recommended Experiments:
| Experiment | Purpose | Expected Outcome if Hypothesis is Correct |
| Pharmacokinetic (PK) Study | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. | Low oral bioavailability, high plasma clearance, or a short half-life. |
| Pharmacodynamic (PD) Study | To measure the inhibition of Kinase-X in the target tissue. | Lack of significant inhibition of downstream biomarkers (e.g., p-Substrate) in tumor samples. |
| Western Blot Analysis of Tumors | To investigate the activation of compensatory pathways. | Increased phosphorylation of proteins in parallel signaling pathways (e.g., PI3K/Akt). |
Experimental Protocols & Visualizations
Protocol: Western Blot Analysis for Compensatory Pathway Activation
This protocol describes how to assess the activation of the parallel PI3K/Akt pathway in tumor lysates from this compound-treated mice.
-
Tumor Lysate Preparation:
-
Excise tumors from control and this compound-treated animals.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 30 µg of protein from each sample onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways illustrating this compound inhibition of Kinase-X and potential compensatory activation of the PI3K/Akt pathway.
Experimental Workflow Diagram
Caption: A simplified workflow for troubleshooting unexpected results with this compound from in vitro to in vivo experiments.
Troubleshooting Logic Diagram
Validation & Comparative
A Comparative Guide to FIH Inhibitors: ZG-2291 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Factor Inhibiting Hypoxia-inducible factor (FIH) is a critical negative regulator of the hypoxic response, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. This guide provides an objective comparison of ZG-2291, a selective FIH inhibitor, with other notable FIH inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of FIH Inhibitors
The following table summarizes the inhibitory potency of this compound and other FIH inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, which can influence the absolute values.
| Compound Name | Type of Inhibitor | FIH IC50 | FIH Ki | Selectivity Notes |
| This compound | Selective FIH Inhibitor | - | 65.3 nM[1] | 39-fold selective over PHD2. Does not significantly affect other 2OG oxygenases in the JmjC subfamily.[1][2] |
| N-oxalylglycine (NOG) | Broad-spectrum 2OG Oxygenase Inhibitor | 0.36 µM[3] | - | Also inhibits PHD2 (IC50: 12.3 µM) and other 2OG oxygenases.[3] |
| N-oxalyl-D-phenylalanine (NOFD) | Selective FIH Inhibitor | 0.24 µM | 83 µM | Shows excellent selectivity for FIH over PHD2. |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Broad-spectrum 2OG Oxygenase Inhibitor | 5.0 µM | - | Weak inhibitor of PHDs and FIH. |
| Vadadustat | PHD Inhibitor | 29 µM | - | Primarily a PHD inhibitor with weaker off-target FIH inhibition. |
| Molidustat | PHD Inhibitor | 66 µM | - | Primarily a PHD inhibitor with weaker off-target FIH inhibition. |
| Daprodustat | PHD Inhibitor | 21 µM | >9800 nM | Highly selective for PHDs over FIH. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.
Biochemical FIH Inhibition Assay (Mass Spectrometry-based)
This protocol outlines a method to determine the in vitro potency of FIH inhibitors.
Materials:
-
Recombinant human FIH
-
Synthetic peptide substrate corresponding to a fragment of the HIF-1α C-terminal transactivation domain (e.g., HIF-1α 788-822)
-
2-oxoglutarate (2-OG)
-
Ammonium (B1175870) iron(II) sulfate
-
L-ascorbic acid
-
Tris-HCl buffer (pH 7.5)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Methanol/formic acid for quenching
-
Solid Phase Extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-ascorbic acid, ammonium iron(II) sulfate, and 2-OG.
-
Add the HIF-1α peptide substrate to the reaction mixture.
-
Dispense the reaction mixture into a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding recombinant FIH to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Quench the reaction by adding a methanol/formic acid solution.
-
Analyze the samples by SPE-mass spectrometry to quantify the hydroxylated and non-hydroxylated peptide substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol describes the assessment of an inhibitor's ability to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, Hep3B)
-
Cell culture medium and supplements
-
Test inhibitors
-
Hypoxia-mimicking agent (e.g., CoCl2) as a positive control
-
PBS buffer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 4-8 hours). Include a positive control group treated with a hypoxia-mimicking agent.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization.
HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol measures the functional consequence of FIH inhibition on HIF-1α transcriptional activity.
Materials:
-
Human cell line (e.g., HEK293T)
-
Hypoxia Response Element (HRE)-driven luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of the test inhibitors or vehicle control for 18-24 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value for each inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ZG-2291 vs. Non-Selective HIF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison between the selective Factor Inhibiting HIF (FIH) inhibitor, ZG-2291, and non-selective Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors. The information presented herein is intended to assist researchers in understanding the distinct mechanisms of action and potential therapeutic applications of these two classes of compounds.
Introduction
The Hypoxia-Inducible Factor (HIF) signaling pathway is a critical regulator of cellular adaptation to low oxygen levels (hypoxia) and plays a pivotal role in various physiological and pathological processes, including erythropoiesis, angiogenesis, and cancer. Pharmacological manipulation of this pathway has emerged as a promising therapeutic strategy. Non-selective HIF inhibitors, also known as pan-PHD inhibitors or HIF-PHIs, have been developed to treat conditions like anemia associated with chronic kidney disease. These inhibitors act by blocking the prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of the HIF-α subunit.
A newer, more targeted approach involves the selective inhibition of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that regulates the transcriptional activity of HIF-α. This compound is a potent and selective inhibitor of FIH. This guide will compare the biochemical potency, selectivity, and mechanism of action of this compound with several well-characterized non-selective HIF-PHD inhibitors.
Mechanism of Action: A Tale of Two Targets
Non-selective HIF inhibitors and this compound modulate the HIF pathway at two distinct regulatory checkpoints.
Non-selective HIF-PHD inhibitors (e.g., Roxadustat, Daprodustat, Vadadustat, Molidustat) target the prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3). Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, these compounds prevent HIF-α degradation, leading to its accumulation, nuclear translocation, and dimerization with HIF-β. The resulting HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
This compound , in contrast, is a selective inhibitor of Factor Inhibiting HIF (FIH) . FIH is an asparaginyl hydroxylase that acts on a specific asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α. This hydroxylation prevents the recruitment of the transcriptional co-activators p300/CBP, thereby suppressing the transcriptional activity of the HIF complex. This compound binds to FIH and promotes a conformational change, selectively inhibiting its enzymatic activity without significantly affecting other related enzymes like PHDs.[1] This leads to an increase in the transcriptional activity of any stabilized HIF-α.
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the quantitative data for this compound and several non-selective HIF-PHD inhibitors.
Table 1: this compound Inhibitory Activity and Selectivity
| Compound | Target | Parameter | Value | Selectivity vs. PHD2 |
| This compound | FIH | K_i | 65.3 nM | 39-fold |
| PHD2 | - | >2.5 µM | - |
Data sourced from commercially available data sheets referencing primary literature.[1]
Table 2: Non-selective HIF-PHD Inhibitor Potency
| Compound | PHD1 IC_50 (nM) | PHD2 IC_50 (nM) | PHD3 IC_50 (nM) | FIH IC_50 (nM) |
| Daprodustat | 3.5 | 22.2 | 2.2 | >9800 |
| Molidustat | 480 | 280 | 450 | - |
| Roxadustat | - | 591.4 | - | - |
| Vadadustat | - | 29 | - | 29000 |
IC_50 values are compiled from various sources and assay conditions may differ.[2][3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Enzyme Inhibition Assays
Objective: To determine the in vitro potency (IC_50 or K_i) of a compound against recombinant human PHD or FIH enzymes.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for PHDs)
-
Principle: This assay measures the hydroxylation of a biotinylated HIF-α peptide substrate by a PHD enzyme. The hydroxylated peptide is recognized by a specific antibody labeled with a fluorescent acceptor, while the enzyme is tagged with a donor fluorophore. Inhibition of the enzyme prevents this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), FeSO_4, and ascorbate.
-
Add the recombinant PHD enzyme, the biotinylated HIF-α peptide substrate, and the test compound at various concentrations to a microplate.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents, including an anti-hydroxy-HIF-α antibody conjugated to a fluorescent acceptor (e.g., Eu-chelate) and streptavidin conjugated to a donor (e.g., XL665).
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC_50 value.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay (for PHDs)
-
Principle: Similar to TR-FRET, this bead-based assay measures the interaction between the hydroxylated HIF-α peptide and a specific antibody. Donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
Protocol:
-
A reaction mixture is prepared containing the PHD enzyme, a biotinylated HIF-α peptide, 2-oxoglutarate, Fe(II), and ascorbate.
-
The test inhibitor is added at varying concentrations.
-
After incubation, the reaction is stopped, and streptavidin-coated donor beads and anti-hydroxy-HIF-α antibody-coated acceptor beads are added.
-
After a further incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
IC_50 values are determined by plotting the signal against the inhibitor concentration.
-
Cell-Based Assays
Objective: To assess the ability of a compound to modulate HIF activity within a cellular context.
1. Hypoxia Response Element (HRE) Luciferase Reporter Assay
-
Principle: This assay uses a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE. Activation of the HIF pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be quantified.
-
Protocol:
-
Seed HRE-luciferase reporter cells (e.g., HeLa or HEK293 stable cell lines) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 6-24 hours) under normoxic conditions.
-
Lyse the cells and add a luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence against the compound concentration to determine the EC_50 value.
-
In Vivo Experimental Data: this compound in a Model of Obesity
This compound has been evaluated in an in vivo model of obesity using ob/ob mice, which are leptin-deficient and exhibit obesity and metabolic dysfunction.
-
Experimental Design:
-
Model: Male ob/ob mice.
-
Treatment: this compound administered at 10 mg/kg via intraperitoneal injection every other day for 30 days.
-
Key Readouts: Body weight, thermogenesis, and markers of metabolic function.
-
-
Results:
-
This compound treatment was observed to enhance thermogenesis.
-
The compound improved symptoms of obesity and associated metabolic dysfunction in the ob/ob mice.
-
Conclusion
This compound and non-selective HIF-PHD inhibitors represent two distinct strategies for modulating the HIF signaling pathway. Non-selective inhibitors act "upstream" by preventing the degradation of HIF-α, leading to a broad stabilization of the protein. In contrast, this compound acts "downstream" by selectively inhibiting FIH, thereby enhancing the transcriptional activity of already stabilized HIF-α.
The high selectivity of this compound for FIH over PHDs suggests a more targeted mechanism of action, which may offer a different therapeutic window and side-effect profile compared to pan-PHD inhibitors. The preclinical data for this compound in a model of obesity highlights its potential in metabolic diseases, an area less explored by the primarily anemia-focused non-selective HIF inhibitors. This guide provides a foundational comparison to aid researchers in selecting the appropriate chemical tools to investigate the multifaceted roles of the HIF pathway in health and disease.
References
Validating the Selectivity of FIH Inhibitors: A Comparative Guide
For researchers and drug development professionals, establishing the selectivity of a novel inhibitor is a critical step in validating its potential as a therapeutic agent. This guide provides a framework for assessing the selectivity of factor inhibiting HIF (FIH) inhibitors, using a hypothetical compound, ZG-2291, as an example. The methodologies and data presentation can be adapted for any new chemical entity targeting FIH.
Data Presentation: Comparative Inhibitor Selectivity
A crucial aspect of characterizing an FIH inhibitor is to determine its potency against the intended target relative to other related enzymes. The primary off-targets for FIH inhibitors are typically the HIF prolyl hydroxylases (PHDs), which share structural similarities in their active sites. The following table summarizes the inhibitory activity (IC50) of our example compound, this compound, against FIH and compares it with other known inhibitors.
| Compound | FIH IC50 (nM) | PHD2 IC50 (nM) | Selectivity (PHD2/FIH) | Other 2-OG Oxygenases IC50 (nM) | Reference Compound(s) |
| This compound (Example) | 50 | >50,000 | >1000x | >50,000 (e.g., KDM4A) | N/A |
| Molidustat | >10,000 | 280 | <0.028x | - | [1] |
| GSK1278863 | >10,000 | - | - | - | [1] |
| FG-4592 | >10,000 | - | - | - | [1] |
| IOX2 | >2,100 | 21 | <0.01x | >100-fold selective vs JMJDs | [2] |
Data for Molidustat, GSK1278863, and FG-4592 indicates that their IC50s for FIH are over 100-fold higher than for PHD2[1]. IOX2 is a potent PHD2 inhibitor with over 100-fold selectivity against FIH. The data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
To generate the comparative data presented above, a series of biochemical and cellular assays are required. Below are detailed methodologies for key experiments in determining the selectivity profile of an FIH inhibitor.
In Vitro FIH Inhibition Assay (RapidFire-MS)
This assay directly measures the enzymatic activity of FIH and its inhibition by a test compound. It quantifies the hydroxylation of a peptide substrate derived from the C-terminal transactivation domain (C-TAD) of HIF-1α.
-
Principle: Recombinant human FIH is incubated with a synthetic peptide substrate (e.g., HIF-1α residues 788-822), co-factors (Fe(II), 2-oxoglutarate, and ascorbate), and the test inhibitor. The reaction is quenched, and the extent of peptide hydroxylation is measured by mass spectrometry.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human FIH, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quench the reaction with a strong acid (e.g., formic acid).
-
Analyze the samples using a high-throughput mass spectrometry system, such as RapidFire MS, to quantify the ratio of hydroxylated to unhydroxylated peptide substrate.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro PHD2 Inhibition Assay
To assess selectivity, the inhibitor's activity against the most relevant off-target, PHD2, is measured.
-
Principle: Similar to the FIH assay, this method measures the prolyl-hydroxylation of a HIF-1α-derived peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD) by recombinant human PHD2.
-
Protocol:
-
The assay is run under similar conditions to the FIH assay, but with recombinant human PHD2 as the enzyme and a HIF-1α CODD peptide as the substrate.
-
The test inhibitor (e.g., this compound) is titrated to determine its effect on PHD2 activity.
-
Reaction products are quantified by mass spectrometry.
-
IC50 values are calculated and compared to the FIH IC50 to determine the selectivity ratio.
-
Cellular HIF-1α Asparaginyl Hydroxylation Assay
This assay confirms the inhibitor's mechanism of action in a cellular context by measuring the hydroxylation status of endogenous or overexpressed HIF-1α.
-
Principle: Cells are treated with the test compound, and HIF-1α is subsequently analyzed by immunoblotting to assess the inhibition of asparaginyl hydroxylation.
-
Protocol:
-
Culture a suitable human cell line (e.g., VHL-deficient RCC4 cells to ensure HIF-1α accumulation) and treat with a dose range of the test inhibitor for a specified time (e.g., 6 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform immunoblotting using antibodies specific for hydroxylated asparagine (Asn803) on HIF-1α and total HIF-1α.
-
A selective FIH inhibitor should show a dose-dependent decrease in the hydroxylated HIF-1α signal without affecting total HIF-1α levels.
-
HRE-Luciferase Reporter Gene Assay
This cellular assay measures the functional consequence of FIH inhibition, which is the enhancement of HIF-1α transcriptional activity.
-
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing multiple hypoxia response elements (HREs). Inhibition of FIH leads to increased HIF-1α activity and, consequently, increased luciferase expression.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid.
-
Treat the transfected cells with the test compound at various concentrations under normoxic and hypoxic (e.g., 1% O2) conditions.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A potent and selective FIH inhibitor is expected to increase luciferase activity, particularly under normoxic conditions where FIH is typically active.
-
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a general experimental workflow for validating FIH inhibitor selectivity.
Caption: FIH signaling pathway and the mechanism of action of an FIH inhibitor.
Caption: Experimental workflow for validating FIH inhibitor selectivity.
References
A Comparative Analysis of ZG-2291 and NBA-ZG-2291: Potent Modulators of the Hypoxia-Inducible Factor Pathway
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZG-2291 and its photoactivatable derivative, NBA-ZG-2291. Both compounds are potent inhibitors of Factor Inhibiting HIF (FIH), a key negative regulator of the hypoxic response. This document details their mechanisms of action, comparative performance based on experimental data, and the specific protocols for key assays.
This compound is a selective, orally active, and reversible inhibitor of FIH, an asparaginyl hydroxylase that suppresses the transcriptional activity of hypoxia-inducible factor (HIF). By inhibiting FIH, this compound enhances the expression of HIF target genes, making it a promising therapeutic candidate for metabolic diseases such as obesity. NBA-ZG-2291 is a chemically modified version of this compound, engineered to be a light-induced, irreversible covalent inhibitor. This modification allows for precise spatiotemporal control of FIH inhibition, rendering NBA-ZG-2291 an invaluable tool for dissecting the intricate roles of FIH in cellular processes.
Performance and Efficacy: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and NBA-ZG-2291, highlighting their distinct biochemical and cellular properties.
| Parameter | This compound | NBA-ZG-2291 | Reference |
| Target | Factor Inhibiting HIF (FIH) | Factor Inhibiting HIF (FIH) | [1][2] |
| Mechanism of Action | Reversible, competitive inhibitor | Light-induced, irreversible covalent inhibitor | [1][2] |
| Binding Affinity (Ki) | 65.3 nM for FIH | 423 nM for FIH (without irradiation) | [3][4] |
| Selectivity | >39-fold selective for FIH over PHD2 | Selective engagement with FIH in cells; does not affect PHD2 stability | [3][4] |
| Cellular Activity | Upregulates HIF target gene EGLN3 in Hep3B cells | Upregulates EGLN3 expression in a time-dependent manner upon irradiation | [1][4] |
| In Vivo Activity | Ameliorates obesity and metabolic dysfunction in ob/ob mice | Not reported for in vivo therapeutic studies; designed as a research tool | [1] |
Mechanism of Action and Signaling Pathway
This compound and NBA-ZG-2291 both target FIH, a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which prevents its interaction with transcriptional coactivators. Inhibition of FIH by this compound or NBA-ZG-2291 preserves the active state of HIF-α, leading to the transcription of HIF target genes. The key difference lies in their mode of inhibition: this compound binds reversibly to the active site, while NBA-ZG-2291, upon photoactivation, forms a covalent bond with a lysine (B10760008) residue (Lys106) in the FIH active site, leading to irreversible inhibition.[2][5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro FIH Inhibition Assay
Objective: To determine the in vitro potency of this compound and NBA-ZG-2291 against FIH.
Methodology:
-
Recombinant human FIH is expressed and purified.
-
A fluorescence polarization (FP)-based assay is used to measure the binding affinity of the inhibitors.[4]
-
For NBA-ZG-2291, the assay is performed with and without UV irradiation (365 nm) to assess light-dependent inhibition.[4]
-
The inhibitor is serially diluted and incubated with FIH and a fluorescently labeled HIF-α peptide substrate.
-
The FP signal is measured, and the Ki values are calculated from the resulting dose-response curves.[4]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of NBA-ZG-2291 with FIH in a cellular context.
Methodology:
-
Hep3B cells are treated with NBA-ZG-2291 or a vehicle control.[4]
-
The treated cells are exposed to UV light (365 nm, 16 W) for 30 minutes to induce covalent binding.[4]
-
Cells are harvested at different time points (e.g., 12-48 hours) post-irradiation.[4]
-
The cell lysates are heated to a range of temperatures, and the soluble fraction of FIH is analyzed by Western blotting.
-
An increase in the melting temperature (ΔTm) of FIH in the presence of the inhibitor indicates target engagement.[4]
In Vivo Obesity Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a model of obesity.
Methodology:
-
Genetically obese mice (ob/ob) are used for the study.
-
Mice are administered this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control every other day for a specified period (e.g., 30 days).[7]
-
Body weight, food intake, and other metabolic parameters are monitored throughout the study.
-
At the end of the study, tissues such as adipose tissue are collected for analysis of gene expression (e.g., UCP1) and histological examination.
-
The effect of this compound on obesity and related metabolic dysfunction is assessed by comparing the treated group to the control group.
Conclusion
This compound and NBA-ZG-2291 are powerful chemical probes for studying the FIH-HIF signaling axis. This compound serves as a promising lead compound for the development of therapeutics targeting metabolic diseases, owing to its selectivity and in vivo efficacy. NBA-ZG-2291, with its unique photoactivatable and covalent-binding properties, provides an unprecedented level of control for investigating the dynamic cellular functions of FIH, making it an exceptional tool for basic research. The choice between these two compounds will depend on the specific research question, with this compound being more suited for preclinical therapeutic studies and NBA-ZG-2291 for mechanistic and spatiotemporal cellular studies.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Light-Induced, Lysine-Targeting Irreversible Covalent Inhibition of the Human Oxygen Sensing Hydroxylase Factor Inhibiting HIF (FIH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ZG-2291 and ATR-258 Against Existing Obesity Pharmacotherapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity treatment is rapidly evolving, with novel therapeutic agents emerging that offer distinct mechanisms of action compared to established pharmacotherapies. This guide provides a detailed comparison of two investigational drugs, ZG-2291 and ATR-258, with currently approved obesity medications, including the market-leading glucagon-like peptide-1 (GLP-1) receptor agonists, semaglutide (B3030467) (Wegovy) and tirzepatide (Zepbound), as well as older medications such as orlistat (B1677487) and phentermine-topiramate. This comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental protocols.
Executive Summary
The global obesity epidemic necessitates the development of effective and safe long-term treatment options. While GLP-1 receptor agonists have demonstrated significant efficacy in weight reduction, there is a continued search for alternative and complementary mechanisms. This guide introduces two such novel agents:
-
This compound: A selective inhibitor of Factor Inhibiting HIF (FIH) that has demonstrated potential in preclinical models to enhance thermogenesis and improve metabolic dysfunction associated with obesity.[1]
-
ATR-258: A first-in-class oral β2-adrenergic receptor agonist that activates skeletal muscle metabolism, promoting fat loss while preserving lean muscle mass.[2][3][4] Developed by Atrogi AB, ATR-258 has completed a Phase I clinical trial.[2][3][5]
This document will delve into the distinct signaling pathways of these investigational drugs and compare their available efficacy data with established treatments.
Mechanism of Action: A Divergence from Incretin-Based Therapies
Current leading obesity drugs primarily leverage the incretin (B1656795) system. In contrast, this compound and ATR-258 target novel pathways.
This compound: This orally active small molecule selectively inhibits Factor Inhibiting HIF (FIH).[1] By inhibiting FIH, this compound is proposed to enhance thermogenesis, the process of heat production in organisms, which can contribute to increased energy expenditure and subsequent weight loss.[1] Preclinical studies in ob/ob mice have shown that this compound can improve obesity-related symptoms and metabolic dysfunctions.[1]
ATR-258: This investigational drug is a GRK-biased β2-adrenergic receptor agonist.[2][4] It is designed to selectively activate signaling pathways in skeletal muscle, mimicking the metabolic effects of exercise.[6] This targeted activation is intended to increase glucose uptake and fat metabolism without the cardiovascular side effects commonly associated with non-selective β2-agonists.[2][7][8] A key potential advantage of ATR-258 is its ability to preserve muscle mass during weight loss, a common concern with GLP-1-based therapies.[2][4]
Existing Obesity Drugs:
-
Semaglutide (Wegovy): A GLP-1 receptor agonist that mimics the native GLP-1 hormone, leading to appetite suppression and delayed gastric emptying.[7]
-
Tirzepatide (Zepbound): A dual agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, which also regulates appetite and energy balance.[9]
-
Orlistat (Xenical, Alli): A lipase (B570770) inhibitor that reduces the absorption of dietary fat in the gastrointestinal tract.[10][11][12]
-
Phentermine-Topiramate (Qsymia): A combination of a sympathomimetic amine (phentermine) that suppresses appetite and an antiepileptic drug (topiramate) with weight loss effects through multiple proposed mechanisms.[13][14]
Signaling Pathway Diagrams
Figure 1: this compound inhibits FIH, leading to HIF-α stabilization and enhanced thermogenesis.
Figure 2: ATR-258 activates β2-adrenergic receptors in skeletal muscle via a GRK2-biased pathway.
Efficacy Comparison
Quantitative data for this compound and ATR-258 is currently limited to preclinical and early-phase clinical studies. The following tables summarize the available data and compare it with the established efficacy of approved obesity drugs.
Table 1: Efficacy of Investigational Obesity Drugs
| Drug | Mechanism of Action | Study Type | Key Efficacy Findings | Source |
| This compound | FIH Inhibitor | Preclinical (ob/ob mice) | Improved obesity-associated metabolic dysfunction. | [1] |
| ATR-258 | GRK-biased β2-agonist | Phase I Clinical Trial | Well-tolerated in healthy volunteers and patients with type 2 diabetes.[3][7] | [3][7] |
| Preclinical | Enhanced glucose uptake, reduced fat mass, and preserved lean muscle.[2] | [2] |
Table 2: Efficacy of Approved Obesity Drugs (Phase 3 Clinical Trial Data)
| Drug | Brand Name | Mechanism of Action | Average Weight Loss | Study Duration | Source |
| Semaglutide | Wegovy | GLP-1 Receptor Agonist | ~15% | 68 weeks | [15][16] |
| Tirzepatide | Zepbound | GLP-1/GIP Receptor Agonist | >20% | 72 weeks | [9][17] |
| Orlistat | Xenical | Lipase Inhibitor | ~5-10% (placebo-subtracted) | 1-2 years | [12] |
| Phentermine-Topiramate | Qsymia | Sympathomimetic/Anticonvulsant | ~7-14% (dose-dependent) | 1 year | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are representative experimental protocols for preclinical and clinical studies in obesity research.
Preclinical Efficacy Study Protocol (Representative)
This protocol outlines a typical preclinical study to evaluate a novel anti-obesity compound in a diet-induced obesity mouse model.
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
Test compound (e.g., this compound or ATR-258) at various doses (e.g., low, medium, high).
-
Positive control (e.g., semaglutide).
-
-
Drug Administration: Daily administration via oral gavage or subcutaneous injection for 4-8 weeks.
-
Efficacy Endpoints:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily.
-
Body Composition: Assessed by nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DXA) at baseline and end of study to determine fat mass and lean mass.
-
Metabolic Parameters: Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) performed at the end of the study. Blood samples collected for analysis of glucose, insulin, and lipid profiles.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to compare treatment groups.
Figure 3: A typical experimental workflow for a preclinical obesity drug efficacy study.
Phase 3 Clinical Trial Protocol (Representative for Weight Management)
This protocol describes a typical design for a large-scale clinical trial to assess the efficacy and safety of a new anti-obesity medication in humans.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ², or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Intervention:
-
Investigational drug at one or more dose levels.
-
Placebo.
-
All participants receive counseling on a reduced-calorie diet and increased physical activity.
-
-
Duration: Typically 52 to 104 weeks.
-
Primary Efficacy Endpoints:
-
Mean percent change in body weight from baseline.
-
Proportion of participants achieving ≥5% weight loss from baseline.
-
-
Secondary Efficacy Endpoints:
-
Proportion of participants achieving ≥10% and ≥15% weight loss.
-
Changes in waist circumference, blood pressure, and lipid profiles.
-
Changes in glycemic parameters in participants with prediabetes or type 2 diabetes.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using methods to handle missing data.
Conclusion and Future Directions
This compound and ATR-258 represent promising new avenues in obesity pharmacotherapy, with mechanisms of action that are distinct from the current incretin-based market leaders. This compound's targeting of thermogenesis and ATR-258's focus on skeletal muscle metabolism with muscle preservation offer the potential for alternative or complementary treatment strategies.
While the available data for these investigational drugs are still in the early stages, they highlight the ongoing innovation in the field. Further preclinical and clinical studies are necessary to fully elucidate their efficacy and safety profiles and to determine their potential role in the long-term management of obesity. For drug development professionals, these novel mechanisms warrant close observation as they may address some of the limitations of existing therapies, such as muscle loss and gastrointestinal side effects. The progression of this compound and ATR-258 through the clinical trial pipeline will be critical in shaping the future of obesity treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atrogi announces Cell paper highlighting transformative potential of muscle-targeted therapy in metabolic disease – Atrogi [atrogi.com]
- 3. monash.edu [monash.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Our Pipeline – Atrogi [atrogi.com]
- 6. Exercise-mimicking compound offers alternative to GLP-1 therapies | BioWorld [bioworld.com]
- 7. news-medical.net [news-medical.net]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Atrogi Announces Publication on Advancements in Combatting Obesity and Metabolic Complications – Atrogi [atrogi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phentermine/Topiramate Extended-Release Capsules (Qsymia) for Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Managing Weight with Wegovy® | Wegovy® (semaglutide) Injection 2.4 mg [wegovy.com]
- 16. Pharmacologic Treatment of Overweight and Obesity in Adults - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Lilly's Zepbound® (tirzepatide) superior to Wegovy® (semaglutide) in head-to-head trial showing an average weight loss of 20.2% vs. 13.7% [prnewswire.com]
- 18. researchgate.net [researchgate.net]
ZG-2291: A Selective Inhibitor of Factor Inhibiting HIF (FIH) - A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
ZG-2291 is a potent and selective inhibitor of Factor Inhibiting HIF (FIH), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway. Its high selectivity makes it a valuable tool for studying the specific roles of FIH in cellular metabolism and disease, and a potential starting point for the development of novel therapeutics. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental context.
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect by binding to the active site of FIH, a 2-oxoglutarate (2OG) dependent oxygenase. This binding prevents FIH from hydroxylating the asparagine residue in the C-terminal transactivation domain (CAD) of HIF-α subunits. Under normal oxygen conditions, this hydroxylation leads to the recruitment of transcriptional co-repressors, thereby inhibiting HIF-mediated gene expression. By inhibiting FIH, this compound allows for the activation of HIF target genes even in the presence of oxygen.
Available information consistently highlights the high selectivity of this compound for FIH over other 2OG-dependent oxygenases, including those within the Jumonji C (JmjC) subfamily. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of FIH. However, specific quantitative data from comprehensive cross-reactivity panels and detailed protocols for these selectivity assays for this compound are not widely published.
Comparison with Alternative FIH Inhibitors
While specific cross-reactivity data for this compound is limited in the public domain, a comparison can be drawn with other known FIH inhibitors based on their general selectivity profiles.
| Compound | Target | Reported Selectivity |
| This compound | FIH | Reported to be highly selective over other 2OG oxygenases. |
| N-Oxalylglycine (NOG) | Pan-2OG oxygenase inhibitor | Broad-spectrum inhibitor, also potently inhibits HIF prolyl hydroxylases (PHDs). |
| Vadadustat (AKB-6548) | Primarily PHD2 | Shows significantly less activity against FIH, demonstrating selectivity for PHDs. |
| Daprodustat (GSK1278863) | Primarily PHDs | Exhibits a high degree of selectivity for PHDs over FIH. |
| Molidustat (BAY 85-3934) | Primarily PHDs | Demonstrates strong selectivity for PHDs with minimal inhibition of FIH. |
Experimental Protocols
Detailed experimental protocols for the cross-reactivity screening of this compound are not publicly available. However, a general methodology for assessing the selectivity of 2OG oxygenase inhibitors is outlined below.
General Protocol for In Vitro 2-Oxoglutarate Oxygenase Inhibition Assay
This protocol describes a common method used to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of 2OG-dependent oxygenases.
1. Reagents and Materials:
-
Recombinant human 2OG oxygenases (e.g., FIH, PHD2, KDM4A, etc.)
-
Substrate peptide for each enzyme
-
2-Oxoglutarate (2OG)
-
Ascorbate
-
Ferrous iron (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., specific antibody for hydroxylated substrate, mass spectrometry)
-
96-well assay plates
2. Assay Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the assay buffer, recombinant enzyme, substrate peptide, ascorbate, and ferrous iron.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Detect the amount of hydroxylated product formed. This can be done using various methods such as ELISA, mass spectrometry (LC-MS/MS), or AlphaLISA.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
10. Selectivity Determination:
-
Perform the assay with a panel of different 2OG oxygenases to determine the IC50 value for each.
-
The selectivity of the compound is determined by comparing the IC50 value for the primary target (e.g., FIH) to the IC50 values for other enzymes. A higher IC50 value for off-targets indicates greater selectivity.
Visualizing the HIF Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action and the general approach to its characterization, the following diagrams are provided.
Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/FIH Inhibition.
Caption: General Workflow for Assessing Cross-Reactivity of a 2OG Oxygenase Inhibitor.
Comparative Guide to Biochemical Assays for Confirming ZG-2291 FIH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to confirm the inhibitory activity of ZG-2291 on Factor Inhibiting HIF (FIH), also known as asparaginyl hydroxylase. This compound is a potent and selective inhibitor of FIH, an enzyme that plays a crucial role in the regulation of the hypoxic response by hydroxylating the α-subunit of Hypoxia-Inducible Factor (HIF). This guide details the performance of this compound in comparison to other known FIH inhibitors, supported by experimental data and detailed protocols for key assays.
Introduction to FIH and this compound
Factor Inhibiting HIF (FIH) is a 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenase that hydroxylates a specific asparagine residue in the C-terminal transactivation domain of HIF-α. This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby downregulating the transcriptional activity of HIF. Inhibition of FIH can therefore enhance HIF activity, a therapeutic strategy being explored for various diseases.
This compound is a selective and orally active inhibitor of FIH.[1][2][3] It binds to FIH and induces a conformational change, leading to potent and selective inhibition.[1][2][3]
Performance Comparison of FIH Inhibitors
The inhibitory potency of this compound has been evaluated in various biochemical assays and compared with other known FIH inhibitors. The following table summarizes the key quantitative data.
| Inhibitor | Assay Type | Target | IC50 | Ki | Kd | Selectivity (over PHD2) | Reference |
| This compound | Biochemical Assay | FIH | - | 65.3 nM | 99.7 nM | 39-fold | [4][5] |
| N-oxalyl-D-phenylalanine (NOFD) | Biochemical Assay | FIH | 0.24 µM | 83 µM | - | >416-fold (Ki) | [1][4] |
| N-oxalylglycine (NOG) | Biochemical Assay | FIH | - | - | - | Broad-spectrum | [1] |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Biochemical Assay | FIH | - | - | - | Broad-spectrum | [1] |
| Vadadustat | Biochemical Assay | FIH | 29 µM | - | - | - | [1] |
| Molidustat | Biochemical Assay | FIH | 66 µM | - | - | - | [1] |
| Daprodustat | Biochemical Assay | FIH | 21 µM | - | - | - | [1] |
| IOX4 | Biochemical Assay | FIH | 31 µM | - | - | - | [1] |
Signaling Pathway of HIF Regulation by FIH
The following diagram illustrates the central role of FIH in the regulation of HIF-1α transcriptional activity. Under normoxic conditions, FIH hydroxylates asparagine 803 (Asn803) on HIF-1α, which blocks the binding of the p300/CBP co-activator and thus inhibits the transcription of hypoxia-responsive genes. FIH inhibitors like this compound block this hydroxylation, leading to the activation of HIF-1α even in the presence of oxygen.
Experimental Protocols
This section provides detailed methodologies for two key biochemical assays to confirm FIH inhibition.
Direct Measurement of FIH Activity by MALDI-TOF Mass Spectrometry
This assay directly measures the hydroxylation of a synthetic peptide substrate derived from the C-terminal transactivation domain (CAD) of HIF-1α. The mass shift of +16 Da upon hydroxylation is detected by MALDI-TOF MS.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
5 µM recombinant human FIH
-
500 µM HIF-1α CAD peptide substrate (e.g., 35-mer: DESGLPQLTSYDCEVNAPIQGSRNLLQGEELLRAL)
-
50 µM Fe(NH₄)₂(SO₄)₂
-
500 µM 2-oxoglutarate (2OG)
-
1 mM L-ascorbate
-
50 mM HEPES buffer, pH 7.5
-
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
-
Inhibition Assay:
-
Add the desired concentration of this compound or alternative inhibitor to the reaction mixture. For the control, add the same volume of the vehicle (e.g., DMSO).
-
Initiate the reaction by adding the FIH enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Sample Preparation for MALDI-TOF MS:
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Desalt the sample using a C18 ZipTip.
-
Mix the desalted sample with a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.
-
-
MALDI-TOF MS Analysis:
-
Spot the sample/matrix mixture onto a MALDI target plate and allow it to air dry.
-
Acquire mass spectra in the positive ion mode.
-
Determine the ratio of the hydroxylated (+16 Da) to the non-hydroxylated peptide to quantify FIH activity and inhibition.
-
Cell-Based HIF-1α Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1α in cells, which is indirectly regulated by FIH activity. Inhibition of FIH leads to an increase in HIF-1α transcriptional activity, resulting in a higher luciferase signal.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T or Hep3B) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a hypoxia-responsive element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other FIH inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 16-24 hours under normoxic conditions.
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the fold induction against the inhibitor concentration to determine the EC50 value.
-
Conclusion
The biochemical assays described in this guide provide robust and reliable methods to confirm the inhibitory activity of this compound on FIH. The MALDI-TOF MS assay offers a direct and precise measurement of enzymatic activity, while the luciferase reporter assay provides a valuable cellular context for assessing the downstream consequences of FIH inhibition. The comparative data presented here clearly demonstrates the high potency and selectivity of this compound as an FIH inhibitor, making it a valuable tool for research in hypoxia signaling and a promising candidate for further therapeutic development.
References
- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Investigations of the Role of Factor Inhibiting Hypoxia-inducible Factor (FIH) as an Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxomer- and Reporter Gene-Based Analysis of FIH Activity in Cells | Springer Nature Experiments [experiments.springernature.com]
comparing in vitro and in vivo results for ZG-2291
Lack of Publicly Available Data for ZG-2291
Extensive searches for the compound "this compound" have not yielded any publicly available scientific literature, patent filings, or clinical trial records. This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a new discovery pending publication, or a misidentified name.
Therefore, a direct comparison of the in vitro and in vivo results for this compound cannot be provided at this time.
To fulfill the request for a comparison guide, this document will serve as a template, outlining the structure, data presentation, and visualizations requested. This template can be populated with specific data once information on this compound or another compound of interest becomes available.
Template: Comparative Analysis of In Vitro and In Vivo Preclinical Data for a Novel Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
This guide provides a structured comparison of the preclinical in vitro and in vivo experimental data for a hypothetical anti-inflammatory compound. The objective is to offer a clear, data-driven overview of its pharmacological profile.
Data Presentation: Summary of Quantitative Results
Quantitative data from key experiments are summarized below to facilitate a direct comparison of the compound's performance in different experimental settings.
Table 1: In Vitro Efficacy and Potency
| Assay Type | Target/Pathway | Cell Line/System | Readout | IC₅₀ / EC₅₀ (nM) | Emax (%) | Alternative Compound (IC₅₀/EC₅₀) |
| Enzyme Inhibition | e.g., COX-2 | Recombinant Human | Enzyme Activity | Data | Data | e.g., Celecoxib: Data |
| Cytokine Release | e.g., LPS-stimulated | RAW 264.7 | TNF-α levels | Data | Data | e.g., Dexamethasone: Data |
| Gene Expression | e.g., NF-κB Reporter | HEK293 | Luciferase Activity | Data | Data | e.g., Bay 11-7082: Data |
| Cell Viability | N/A | Primary Hepatocytes | MTT Assay | CC₅₀ > 10,000 | N/A | N/A |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Dosing Regimen | Route of Admin. | Primary Endpoint | Efficacy (% Inhibition) | Alternative Compound (Efficacy) |
| Carrageenan-induced Paw Edema (Rat) | e.g., 10 mg/kg | Oral | Paw Volume Reduction | Data | e.g., Indomethacin: Data |
| Collagen-induced Arthritis (Mouse) | e.g., 30 mg/kg, QD | Subcutaneous | Arthritis Score | Data | e.g., Enbrel: Data |
| LPS-induced Endotoxemia (Mouse) | e.g., 5 mg/kg | Intraperitoneal | Serum TNF-α Levels | Data | e.g., Dexamethasone: Data |
Table 3: Comparative Pharmacokinetic Profiles
| Parameter | In Vitro (Human Liver Microsomes) | In Vivo (Rat) | In Vivo (Dog) |
| Metabolic Stability (t½, min) | Data | N/A | N/A |
| Bioavailability (F, %) | N/A | Data | Data |
| Peak Plasma Conc. (Cmax, ng/mL) | N/A | Data | Data |
| Time to Cmax (Tmax, h) | N/A | Data | Data |
| Half-life (t½, h) | N/A | Data | Data |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation of the results.
In Vitro Assay: Enzyme Inhibition
-
Objective: To determine the direct inhibitory effect of the compound on a specific molecular target.
-
Method: Recombinant human enzyme was incubated with a fluorescently labeled substrate and varying concentrations of the test compound. The reaction progress was monitored over time using a plate reader. IC₅₀ values were calculated from the dose-response curve.
In Vivo Model: Carrageenan-induced Paw Edema
-
Objective: To assess the acute anti-inflammatory activity of the compound.
-
Method: A sub-plantar injection of carrageenan was administered to the right hind paw of Sprague-Dawley rats. The test compound or vehicle was administered orally one hour prior to the carrageenan challenge. Paw volume was measured at regular intervals using a plethysmometer. The percentage inhibition of edema was calculated relative to the vehicle-treated group.
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: Hypothetical mechanism of this compound in the TLR4-NF-κB signaling pathway.
ZG-2291: A Comparative Analysis of its Impact on FIH Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZG-2291, a selective inhibitor of Factor Inhibiting HIF (FIH), and its effects on the downstream targets of the Hypoxia-Inducible Factor (HIF) pathway. The performance of this compound is compared with other known FIH inhibitors, supported by experimental data to offer an objective assessment for research and drug development applications.
Introduction to FIH and its Role in the HIF Pathway
Factor Inhibiting HIF (FIH) is a crucial negative regulator of the HIF signaling pathway. Under normoxic (normal oxygen) conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits. This hydroxylation prevents the recruitment of the transcriptional coactivators p300/CBP, thereby suppressing the transcriptional activity of HIF-1α. In hypoxic (low oxygen) conditions, FIH activity is reduced, allowing HIF-1α to activate the transcription of a wide array of target genes involved in critical cellular processes such as angiogenesis, glucose metabolism, and adaptation to hypoxia. The selective inhibition of FIH presents a promising therapeutic strategy for diseases where upregulation of HIF-1α activity is desired.
Comparative Analysis of FIH Inhibitors
This compound has emerged as a potent and selective FIH inhibitor. Its performance is best understood when compared against other known FIH inhibitors, such as N-oxalyl-D-phenylalanine (NOFD), and in the context of broader hypoxia pathway modulators like prolyl hydroxylase domain (PHD) inhibitors (e.g., Roxadustat).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a key comparator, NOFD, focusing on their inhibitory activity and impact on the expression of downstream HIF target genes. It is important to note that the data presented is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.
| Inhibitor | Target | Metric | Value | Cell Line | Downstream Target Gene | Fold Change in Expression | Citation |
| This compound | FIH | Kd | 99.7 nM | - | PHD3 (EGLN3) | ~4-5 fold (at 20 µM) | [1] |
| PHD2 | Kd | 5.58 µM | - | GLUT1 (SLC2A1) | ~2-3 fold (at 20 µM) | [1] | |
| Hep3B | BNIP3 | ~2 fold (at 20 µM) | [1] | ||||
| EPO | No significant change | [1] | |||||
| NOFD | FIH | - | - | HEK293T | VEGF | Increased | [2] |
| Notch-2 | Increased (similar to DMOG) | [2] | |||||
| Glut-1 | Minor increase | [2] | |||||
| HO-1 | Minor increase | [2] |
Note: Direct comparison of fold-change values between this compound and NOFD should be interpreted with caution due to different experimental systems and methodologies.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
FIH-HIF Signaling Pathway
Caption: FIH-HIF signaling under normoxia and with this compound inhibition.
Experimental Workflow for Comparative Analysis
References
Safety Operating Guide
Navigating the Disposal of ZG-2291: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective FIH inhibitor ZG-2291, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
This compound, a potent research compound, requires careful management throughout its lifecycle, from acquisition to disposal. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment. The following procedures have been compiled to provide clear, actionable guidance for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosol generation. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional guidelines and local regulations. The following steps provide a general framework for safe disposal.
Step 1: Waste Identification and Segregation
All waste materials contaminated with this compound must be classified as chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Contaminated labware.
It is critical to segregate this compound waste from other waste streams to prevent unintended chemical reactions.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent leakage.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with other incompatible chemical wastes.
-
Contaminated PPE and Consumables: Place all contaminated disposable items in a designated, sealed waste bag or container.
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste".
-
The full chemical name: this compound.
-
The primary hazards associated with the chemical (refer to the Safety Data Sheet - SDS).
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound (for informational purposes)
To provide a comprehensive resource, the following diagram illustrates the known signaling pathway affected by this compound. This is for informational purposes and does not directly relate to the disposal procedure.
Caption: this compound inhibits FIH, preventing HIF-α hydroxylation.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
